2-Iodo-1-trityl-1H-imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHIYUWXFHXGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347134 | |
| Record name | 2-Iodo-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67478-46-0 | |
| Record name | 2-Iodo-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Iodo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2-iodo-1-trityl-1H-imidazole, a valuable intermediate in pharmaceutical research and organic synthesis. The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process commencing with the protection of the imidazole nitrogen with a trityl group, followed by a regioselective iodination at the C2 position of the imidazole ring.
The first step involves the N-tritylation of imidazole using trityl chloride in the presence of a base. This protective step is crucial to prevent side reactions at the nitrogen atom during the subsequent iodination.
The second step is a deprotonation-iodolysis reaction. The C2 proton of 1-trityl-1H-imidazole is selectively abstracted by a strong base, n-butyllithium, at low temperature to form a lithiated intermediate. This intermediate is then quenched with elemental iodine to yield the desired this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for each step of the synthesis.
Table 1: Synthesis of 1-Trityl-1H-imidazole
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |
| Imidazole | C₃H₄N₂ | 68.08 | 34 | 0.5 | 1 |
| Trityl chloride | C₁₉H₁₅Cl | 278.77 | 140 | 0.5 | 1 |
| Triethylamine | C₆H₁₅N | 101.19 | 50.6 | 0.5 | 1 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 500 mL | - | Solvent |
| Product | C₂₂H₁₈N₂ | 310.40 | 147 | 0.474 | - |
| Yield | 95% |
Table 2: Synthesis of this compound
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Ratio |
| 1-Trityl-1H-imidazole | C₂₂H₁₈N₂ | 310.40 | 0.5 | 1.67 | 1 |
| n-Butyllithium (1.6 M) | C₄H₉Li | 64.06 | 1.2 mL | 1.92 | 1.15 |
| Iodine | I₂ | 253.81 | 0.42 | 1.67 | 1 |
| Anhydrous THF | C₄H₈O | 72.11 | 15 mL | - | Solvent |
| Product | C₂₂H₁₇IN₂ | 436.29 | - | - | - |
Note: The yield for the second step was not explicitly stated in the source material, but the detailed protocol suggests a successful transformation.
Experimental Protocols
Synthesis of 1-Trityl-1H-imidazole[1]
Materials:
-
Imidazole (34 g, 0.5 mol)
-
Trityl chloride (140 g, 0.5 mol)
-
Triethylamine (70 mL, 0.5 mol)
-
Dichloromethane (500 mL)
-
Water (200 mL)
-
Ethanol (for recrystallization)
Procedure:
-
Under vigorous stirring, mix imidazole and trityl chloride in 500 mL of dichloromethane in a reaction vessel cooled to 0 °C.
-
At the same temperature, add triethylamine via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
A white suspension will form. Add 200 mL of water to dissolve the suspension.
-
Remove the dichloromethane in vacuo to yield an off-white slurry in water.
-
Filter the slurry and dry the solid for 6 hours to obtain the crude product as a white cake.
-
Recrystallize the crude product from ethanol to yield 1-trityl-1H-imidazole as white needle-like crystals (147 g, 95% yield).
Characterization Data:
-
¹H NMR (400 MHz, Chloroform-d): δ = 7.46 (t, J = 1.2 Hz, 1H), 7.37 – 7.30 (m, 9H), 7.18 – 7.11 (m, 6H), 7.07 (t, J = 1.2 Hz, 1H), 6.83 (t, J = 1.4 Hz, 1H).[1]
-
MS (ES+): m/z calculated for C₂₂H₁₈N₂ + H⁺: 311.1543 [M+H]⁺; found: 311.1554.[1]
Synthesis of this compound[1]
Materials:
-
1-Trityl-1H-imidazole (0.5 g, 1.67 mmol)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
-
n-Butyllithium (1.6 M solution in hexanes, 1.2 mL, 1.92 mmol)
-
Iodine (0.42 g, 1.67 mmol)
Procedure:
-
Dissolve 1-trityl-1H-imidazole in 10 mL of anhydrous THF in a dry flask under a nitrogen atmosphere to yield a colorless solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the n-butyllithium solution dropwise to the cooled reaction mixture.
-
Stir the reaction mixture at -78 °C for 10 minutes.
-
Warm the reaction to -10 °C and stir for 30 minutes. The solution will gradually turn red.
-
Cool the reaction mixture back down to -78 °C.
-
Slowly add a solution of iodine in 5 mL of anhydrous THF.
-
The reaction should be monitored by TLC for the consumption of the starting material to determine completion.
-
Upon completion, the reaction should be quenched appropriately (e.g., with a saturated aqueous solution of sodium thiosulfate) and the product extracted with an organic solvent. The organic layer should then be dried and the solvent removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography.
Visualization of Synthesis Pathway and Workflow
The following diagrams illustrate the synthesis pathway and the experimental workflow for the preparation of this compound.
Caption: Overall synthesis pathway for this compound.
Caption: Step-by-step workflow for the C2-iodination of 1-trityl-1H-imidazole.
References
An In-depth Technical Guide to 2-Iodo-1-trityl-1H-imidazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Iodo-1-trityl-1H-imidazole. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique structure, featuring a bulky trityl protecting group and a reactive iodine atom on the imidazole ring, allows for selective functionalization and the construction of complex molecular architectures.
Core Chemical Properties
This compound is a solid at room temperature. While some of its physical properties are not extensively documented in publicly available literature, key identifiers and spectral data have been reported.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₇IN₂ | [1] |
| Molecular Weight | 436.3 g/mol | [1] |
| CAS Number | 67478-46-0 | [1] |
| Appearance | White solid | [2] |
| Purity | ≥96% | [1] |
Molecular Structure and Spectroscopic Data
The structure of this compound consists of an imidazole ring substituted with an iodine atom at the 2-position and a triphenylmethyl (trityl) group at the 1-position. The trityl group serves as a sterically bulky protecting group for the imidazole nitrogen, preventing unwanted side reactions and influencing the regioselectivity of further chemical transformations.
Spectroscopic Data:
While a complete set of spectroscopic data is not available, the following ¹H NMR data has been reported:
| ¹H NMR (400 MHz, Chloroform-d) |
| Chemical Shift (δ) ppm |
| 7.39 – 7.34 |
| 7.21 – 7.17 |
| 7.04 |
| 6.87 |
Reference:[2]
Note: 13C NMR data for this compound was not found in the searched literature.
Experimental Protocols
Synthesis of 2-Iodo-1-(triphenylmethyl)imidazole
A common synthetic route to this compound involves the initial preparation of 1-tritylimidazole followed by regioselective iodination at the C2 position.
Step 1: Synthesis of 1-Tritylimidazole
This procedure involves the reaction of imidazole with trityl chloride in the presence of a base.
-
Materials: Imidazole, trityl chloride, triethylamine, dichloromethane, water, ethanol.
-
Procedure:
-
Imidazole and trityl chloride are mixed in dichloromethane at 0 °C with vigorous stirring.[2]
-
Triethylamine is added dropwise to the mixture over 30 minutes at the same temperature.[2]
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.[2]
-
The resulting white suspension is dissolved by adding water.[2]
-
Dichloromethane is removed under reduced pressure to yield an off-white slurry.[2]
-
The slurry is filtered and the crude product is recrystallized from ethanol to yield 1-tritylimidazole as white, needle-like crystals.[2]
-
Step 2: Synthesis of 2-Iodo-1-(triphenylmethyl)imidazole
This step involves the deprotonation of 1-tritylimidazole at the C2 position using a strong base, followed by quenching with an iodine source.
-
Materials: 1-Tritylimidazole, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), iodine.
-
Procedure:
-
1-Tritylimidazole is dissolved in anhydrous THF under a nitrogen atmosphere and cooled to -78 °C.[2]
-
A solution of n-butyllithium is added dropwise, and the mixture is stirred at this temperature for 10 minutes before being warmed to -10 °C for 30 minutes, during which the solution turns red.[2]
-
The reaction is then cooled back to -78 °C, and a solution of iodine in anhydrous THF is added dropwise.[2]
-
The reaction mixture is allowed to gradually warm to room temperature and stirred for 2 hours.[2]
-
The reaction is quenched with triethylamine and filtered through a short pad of celite using ethyl acetate.[2]
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography (silica gel, petroleum ether/EtOAc 1:1) to yield 2-Iodo-1-(triphenylmethyl)imidazole as a white solid.[2]
-
Reactivity and Potential Applications in Drug Development
The chemical reactivity of this compound is primarily centered around the carbon-iodine bond. The iodine atom at the 2-position of the imidazole ring makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of imidazole-containing compounds for drug discovery.
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Stille Coupling: Reaction with organostannanes.
The imidazole moiety is a common scaffold in many biologically active molecules and approved drugs, exhibiting a wide range of pharmacological activities including antifungal, anticancer, and antihypertensive properties. The ability to functionalize the 2-position of the imidazole ring via the iodo-intermediate allows for the modulation of these biological activities and the development of new therapeutic agents. The trityl protecting group can be removed under acidic conditions to yield the free N-H imidazole, providing another avenue for structural diversification.
Logical Relationships and Experimental Workflows
The synthesis and subsequent reactions of this compound can be visualized as a logical workflow, starting from simple precursors and leading to complex, functionalized molecules.
Caption: Synthetic pathway and utility in cross-coupling reactions.
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Step-by-step synthesis workflow.
References
2-Iodo-1-trityl-1H-imidazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Iodo-1-trityl-1H-imidazole, a key building block in organic synthesis and medicinal chemistry. This document outlines its chemical properties, and relevant experimental protocols, and highlights its significance in the development of novel therapeutic agents.
Core Compound Data
This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of more complex molecules. The bulky trityl group provides steric protection for the imidazole nitrogen, enabling selective reactions at other positions of the imidazole ring. The iodo substituent at the 2-position is a key functional group that allows for the introduction of various moieties through cross-coupling reactions.
| Property | Value |
| CAS Number | 67478-46-0[1][2] |
| Molecular Formula | C₂₂H₁₇IN₂[1] |
| Molecular Weight | 436.3 g/mol [1] (also cited as 436.29 g/mol )[2][3] |
| Appearance | Solid |
| Purity | Typically ≥96% |
| Primary Use | Building block for organic synthesis, particularly in the development of protein degraders and other pharmaceuticals.[1] |
Significance in Drug Discovery
The imidazole ring is a fundamental structural motif found in numerous biologically active molecules and is a privileged scaffold in medicinal chemistry.[3] Imidazole derivatives exhibit a wide range of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. The unique electronic characteristics and hydrogen bonding capabilities of the imidazole nucleus make it an ideal framework for designing targeted therapeutics.[3]
The introduction of an iodine atom, as seen in this compound, provides a reactive handle for chemists to elaborate the imidazole core. This allows for the systematic modification of the molecule to optimize its interaction with biological targets, a crucial step in the drug discovery and lead optimization process.
Experimental Protocols
General Synthesis Workflow: N-Tritylation of an Iodoimidazole
This protocol describes the protection of the imidazole nitrogen with a trityl group, a common initial step before further functionalization.
Materials:
-
2-Iodo-1H-imidazole (or isomeric equivalent)
-
Trityl chloride (TrCl)
-
A suitable base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
Procedure:
-
Dissolve the iodoimidazole in the anhydrous solvent.
-
Add the base to the solution and stir for a few minutes at room temperature.
-
Slowly add trityl chloride to the stirring solution.
-
Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is typically quenched with water.
-
The product is extracted into an organic solvent.
-
The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Subsequent Reaction: Palladium-Catalyzed Cross-Coupling
The iodo group on the trityl-protected imidazole is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Materials:
-
This compound
-
A boronic acid or boronate ester
-
A palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
A base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
A suitable solvent system (e.g., a mixture of 1,4-Dioxane and water)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir until the starting iodide is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Visualizing the Synthetic Pathway
The following diagram illustrates a generalized synthetic workflow starting from an iodoimidazole, through N-protection, and subsequent functionalization via a cross-coupling reaction.
References
Spectroscopic Analysis of 2-Iodo-1-trityl-1H-imidazole: A Technical Guide
Introduction
2-Iodo-1-trityl-1H-imidazole is a heterocyclic organic compound containing an imidazole ring substituted with an iodine atom at the 2-position and a bulky trityl (triphenylmethyl) group at the 1-position. The trityl group is often used as a protecting group for nitrogen atoms in heterocyclic systems due to its steric bulk, which can also influence the spectroscopic properties of the molecule. The presence of iodine, a heavy halogen, will also have characteristic effects, particularly in mass spectrometry. This document provides a predictive overview of the key spectroscopic data for this compound and outlines the standard methodologies for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, including N-tritylated imidazoles and 2-iodoimidazoles.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.50 | Multiplet | 15H | Ar-H (Trityl group) |
| ~ 7.10 | Doublet | 1H | H-5 (Imidazole ring) |
| ~ 6.90 | Doublet | 1H | H-4 (Imidazole ring) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142.0 | Ar-C (Quaternary, Trityl) |
| ~ 129.8 | Ar-CH (Trityl) |
| ~ 128.5 | Ar-CH (Trityl) |
| ~ 128.0 | Ar-CH (Trityl) |
| ~ 129.0 | C-5 (Imidazole ring) |
| ~ 122.0 | C-4 (Imidazole ring) |
| ~ 85.0 | C-2 (Iodo-substituted) |
| ~ 76.0 | Quaternary C (Trityl) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1600, 1490, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~ 1520 | Medium | Imidazole ring C=N stretch |
| ~ 1220 | Strong | C-N stretch |
| ~ 750, 700 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 436 | ~ 50 | [M]⁺ (Molecular ion) |
| 243 | 100 | [C(C₆H₅)₃]⁺ (Trityl cation) - Base Peak |
| 309 | Moderate | [M - I]⁺ |
| 165 | Moderate | [C₁₃H₉]⁺ (Fluorenyl cation fragment from Trityl) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) NMR spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Chemical shifts would be referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H NMR and CDCl₃ at δ 77.16 ppm for ¹³C NMR).
Infrared (IR) Spectroscopy
IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film by dissolving a small amount in a volatile solvent (e.g., dichloromethane), depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet could be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) or electron ionization (EI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. For EI, a direct insertion probe would likely be used. The observation of the molecular ion peak and the characteristic fragmentation pattern, particularly the highly stable trityl cation as the base peak, would be key for structural confirmation.
Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound and the general structure of this compound.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of an organic compound.
Caption: A diagram showing the connectivity of the main structural components of this compound.
The Trityl Group on Imidazole: A Technical Guide to Stability and Reactivity
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, the triphenylmethyl (trityl) group stands out for its utility in masking the N-H functionality of imidazoles, a common heterocyclic motif in biologically active molecules, including the amino acid histidine. This in-depth technical guide explores the core chemical principles governing the stability and reactivity of the N-trityl protecting group on imidazole, providing detailed experimental protocols and a comparative analysis of its derivatives to inform synthetic strategy.
Core Features of the N-Trityl Protecting Group
The trityl group is a widely employed protecting group for the imidazole ring, primarily due to its distinct chemical properties that allow for strategic manipulation in multi-step syntheses.[1] Its key features include:
-
Acid Lability: The N-trityl bond is highly susceptible to cleavage under acidic conditions.[1][2] This allows for deprotection with reagents like trifluoroacetic acid (TFA) or acetic acid, often in dichloromethane (DCM).[1] The stability of the trityl cation intermediate is the driving force for this facile cleavage.[1][3]
-
Stability in Basic and Neutral Conditions: The trityl group is robust under basic and neutral conditions, making it orthogonal to many other protecting groups used in organic synthesis.[1] This stability allows for selective deprotection of other functional groups in the molecule without affecting the N-trityl protected imidazole.[1]
-
Steric Hindrance: The bulky nature of the three phenyl rings provides significant steric hindrance around the protected nitrogen atom.[1] This steric bulk can influence the reactivity of the imidazole ring and adjacent functional groups.[1]
-
Increased Hydrophobicity: The introduction of the large, nonpolar trityl group significantly increases the hydrophobicity of the molecule, which can aid in purification by chromatography.[2]
-
Crystallinity: Tritylated compounds are often crystalline solids, which facilitates their purification by recrystallization.[2]
Stability and Reactivity Profile
The stability of the N-trityl imidazole is highly dependent on the pH of the medium. It exhibits excellent stability under neutral and basic conditions, allowing for a wide range of chemical transformations on other parts of the molecule. However, its key characteristic is its lability in the presence of acids.
The rate of acid-catalyzed cleavage is influenced by the electron-donating or withdrawing nature of substituents on the phenyl rings of the trityl group. Electron-donating groups, such as methoxy groups, stabilize the resulting trityl cation, thereby increasing the rate of deprotection.[3]
| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Cleavage (Qualitative) | Common Deprotection Conditions |
| Trityl | Trt | 1 (Reference) | 80% Acetic Acid; 1-5% TFA in DCM[1] |
| 4-Methoxytrityl | MMT | ~10x faster than Trt | 1% TFA in DCM; 80% Acetic Acid (faster than Trt)[1] |
| 4,4'-Dimethoxytrityl | DMT | ~100x faster than Trt | 0.5-1% TFA or Dichloroacetic Acid (DCA) in DCM[1] |
Note: The relative rates are approximate and can vary depending on the substrate and specific reaction conditions.[1]
Experimental Protocols
Protection of Imidazole with Trityl Chloride
This protocol describes a general procedure for the N-tritylation of an imidazole-containing compound.
Materials:
-
Imidazole-containing substrate (1.0 eq)
-
Trityl chloride (TrCl) (1.0-1.2 eq)[1]
-
Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq)[1]
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)[1]
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the imidazole substrate in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Add triethylamine or DIPEA to the solution and stir.[1]
-
Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding deionized water.[1]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.[1]
Deprotection of N-Trityl Imidazole
This protocol outlines the removal of the trityl group under acidic conditions.
Materials:
-
N-trityl imidazole derivative
-
Trifluoroacetic acid (TFA) or 80% aqueous acetic acid[1]
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the N-trityl imidazole derivative in DCM.[1]
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.[1]
-
Carefully quench the reaction by adding saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography, recrystallization, or trituration to remove the triphenylmethanol byproduct.
Logical and Experimental Workflows
The following diagrams illustrate the key concepts and processes related to the use of the trityl protecting group on imidazole.
References
An In-depth Technical Guide to the N-tritylation of 2-Iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N-tritylation of 2-iodoimidazole, a critical reaction in the synthesis of complex pharmaceutical intermediates. The bulky trityl group serves as a crucial protecting group for the imidazole nitrogen, enabling selective functionalization at other positions of the heterocyclic ring. This document details the reaction mechanism, summarizes quantitative data, provides a detailed experimental protocol, and includes visualizations of the reaction pathway and experimental workflow.
Core Mechanism of N-tritylation
The N-tritylation of 2-iodoimidazole is a nucleophilic substitution reaction. The reaction proceeds through the deprotonation of the imidazole nitrogen by a base, forming a nucleophilic imidazolide anion. This anion then attacks the electrophilic carbon of trityl chloride, displacing the chloride ion and forming the N-trityl-2-iodoimidazole product.
Key Mechanistic Steps:
-
Deprotonation: A base, such as triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), or a stronger base like sodium hydride (NaH), abstracts the acidic proton from the N-H of the imidazole ring. This step generates the imidazolide anion.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the imidazolide anion attacks the sterically hindered but electrophilic central carbon of the trityl chloride.
-
Chloride Displacement: The carbon-chlorine bond in trityl chloride breaks heterolytically, with the chloride ion acting as the leaving group.
The choice of base and solvent is critical for the reaction's success. While tertiary amines like triethylamine are commonly used, stronger bases such as sodium hydride can lead to higher yields by ensuring complete deprotonation of the imidazole.[1] Anhydrous solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically employed to prevent the hydrolysis of trityl chloride and the protonation of the imidazolide anion.[1]
The presence of the electron-withdrawing iodine atom at the 2-position of the imidazole ring decreases the electron density of the ring, making the N-H proton more acidic and facilitating deprotonation. However, this electron-withdrawing effect also reduces the nucleophilicity of the resulting imidazolide anion, which can impact the reaction rate.[2][3]
Regioselectivity: For 2-substituted imidazoles like 2-iodoimidazole, N-alkylation can theoretically occur at either the N-1 or N-3 position. However, once deprotonated, the resulting imidazolide anion is resonance-stabilized, and the two nitrogen atoms become equivalent.[4] Therefore, the reaction typically yields a single N-tritylated product. In the case of unsymmetrical imidazoles under neutral conditions where the free base is the nucleophile, a mixture of regioisomers can be formed.[3]
Quantitative Data Presentation
The following table summarizes the available quantitative data for the N-tritylation of imidazole and related derivatives. While specific yield data for the N-tritylation of 2-iodoimidazole is not extensively reported in the literature, the data for unsubstituted imidazole and other haloimidazoles provides a useful benchmark.
| Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Imidazole | Sodium Hydride | DMF | 18 h | 83% | [1] |
| Imidazole | Triethylamine | DCM | 12-24 h | Not Specified | General Protocol |
| 4(5)-Iodoimidazole | Triethylamine | DCM | Not Specified | Not Specified | General Protocol |
| Imidazole Derivative | Not Specified | Benzene | 3 h | 53% | Patent Data |
Note: The yield of the N-tritylation of 2-iodoimidazole is expected to be comparable to that of unsubstituted imidazole, although the electronic effects of the iodine substituent may influence the reaction rate and overall efficiency.
Detailed Experimental Protocol
The following protocol is a detailed methodology for the N-tritylation of 2-iodoimidazole, adapted from established procedures for similar haloimidazoles.
Materials:
-
2-Iodoimidazole
-
Trityl Chloride (TrCl)
-
Triethylamine (Et3N) or Sodium Hydride (NaH)
-
Anhydrous Dichloromethane (DCM) or Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for Column Chromatography
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-iodoimidazole (1.0 equivalent) in anhydrous DCM or DMF.
-
Addition of Base:
-
Using Triethylamine: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Using Sodium Hydride: If using NaH (1.1 equivalents, 60% dispersion in mineral oil), carefully add it to the solution and stir until the evolution of hydrogen gas ceases.
-
-
Addition of Trityl Chloride: Slowly add a solution of trityl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by slowly adding deionized water.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure N-trityl-2-iodoimidazole.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the reaction mechanism and the experimental workflow.
Caption: Reaction mechanism of N-tritylation of 2-iodoimidazole.
Caption: Experimental workflow for N-tritylation of 2-iodoimidazole.
References
- 1. Synthesis routes of 1-Tritylimidazole [benchchem.com]
- 2. Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][1,10]phenanthroline frameworks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. reddit.com [reddit.com]
Solubility of 2-Iodo-1-trityl-1H-imidazole in common organic solvents
Executive Summary
Understanding the solubility of 2-iodo-1-trityl-1H-imidazole is critical for its application in organic synthesis and drug development. This technical guide addresses the solubility of this compound in common organic solvents. A thorough review of publicly available data indicates a lack of precise quantitative solubility measurements. Consequently, this document provides a summary of available qualitative solubility information and presents a detailed, standardized experimental protocol for researchers to determine quantitative solubility in their own laboratories. This guide is intended to serve as a practical resource for designing experiments, optimizing reaction conditions, and developing purification strategies involving this compound.
Introduction to this compound
This compound (CAS No: 67478-46-0) is a key intermediate in synthetic organic chemistry.[1] The trityl group serves as a bulky, lipophilic protecting group for the imidazole nitrogen, enabling selective reactions at other positions on the imidazole ring. The iodo-substituent at the 2-position is a versatile functional group, readily participating in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form carbon-carbon or carbon-heteroatom bonds. Its utility in the synthesis of complex molecules, including potential pharmaceutical agents, makes a clear understanding of its physical properties, particularly solubility, essential for laboratory practice.
Solubility Data
Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. The information available is primarily qualitative. The large, nonpolar trityl group dominates the molecule's physical properties, suggesting generally good solubility in nonpolar organic solvents and poor solubility in polar protic solvents like water.
The following table summarizes the available qualitative information and provides a template for recording experimentally determined quantitative data.
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent | Solvent Type | Reported Qualitative Solubility | Experimentally Determined Solubility (e.g., mg/mL at 25°C) |
| Dichloromethane (DCM) | Halogenated | Soluble[2] | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble[2] | |
| Tetrahydrofuran (THF) | Ether | Likely Soluble | |
| Ethyl Acetate (EtOAc) | Ester | Likely Soluble | |
| Acetonitrile (MeCN) | Polar Aprotic | Likely Soluble | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2] | |
| Methanol (MeOH) | Polar Protic | Slightly Soluble[2] | |
| Ethanol (EtOH) | Polar Protic | Likely Slightly Soluble | |
| Water | Polar Protic | Poorly Soluble[2] |
Note: "Likely Soluble" or "Likely Slightly Soluble" are predictions based on the compound's structure and general solubility principles ("like dissolves like"). These should be confirmed experimentally.
Experimental Protocol for Solubility Determination
To obtain reliable quantitative data, a standardized experimental method is necessary. The isothermal shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a solid in a solvent.[3]
4.1 Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25°C).
4.2 Materials and Equipment
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
4.3 Procedure
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. An excess of solid must be visible to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial. This step is crucial to remove all particulate matter.
-
Quantification (Gravimetric Method):
-
Record the weight of the vial containing the filtered solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Once the solid residue is completely dry, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculate the solubility in mg/mL.
-
-
Quantification (Chromatographic/Spectroscopic Method):
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectroscopy.
-
Accurately dilute a known volume of the filtered saturated solution.
-
Analyze the diluted sample using the same method and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
4.4 Data Analysis
Solubility should be reported in standard units such as mg/mL, g/L, or mol/L, specifying the temperature at which the measurement was made.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol for determining solubility.
References
The Synthetic Versatility of 2-Iodo-1-trityl-1H-imidazole: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Functionalized imidazoles are therefore highly sought-after intermediates in drug discovery and development. Among these, 2-Iodo-1-trityl-1H-imidazole stands out as a particularly valuable building block. The trityl group offers robust protection of the imidazole nitrogen under a variety of reaction conditions, while the iodine atom at the 2-position serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions. This strategic placement of the iodo substituent allows for the introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for biological screening. This technical guide provides an in-depth overview of the potential applications of this compound in organic synthesis, complete with experimental protocols, quantitative data from analogous systems, and detailed mechanistic diagrams.
Core Features of the Trityl Protecting Group
The triphenylmethyl (trityl) group is a bulky and acid-labile protecting group for the imidazole nitrogen. Its key features include:
-
Acid Lability: The N-trityl bond is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or acetic acid in a solvent like dichloromethane (DCM).[2] The stability of the resulting trityl cation facilitates this deprotection.
-
Stability in Basic and Neutral Conditions: The trityl group is stable to basic and neutral conditions, making it compatible with a wide range of synthetic transformations.[2]
-
Steric Hindrance: The significant steric bulk of the trityl group can influence the regioselectivity of certain reactions on the imidazole ring.
Synthesis of this compound
The preparation of this compound can be achieved in a two-step sequence starting from imidazole: N-tritylation followed by iodination at the 2-position.
Experimental Protocols
Protocol 1: Synthesis of 1-Trityl-1H-imidazole
-
Dissolve imidazole (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add trityl chloride (1.1 eq) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-trityl-1H-imidazole.
Protocol 2: Synthesis of this compound
-
Dissolve 1-trityl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the reaction mixture and stir for 1 hour at -78 °C.
-
Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.[3]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the 2-position of this compound is a reactive site for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the imidazole core and a variety of aryl or heteroaryl boronic acids or their esters.[4] This reaction is fundamental for the synthesis of biaryl structures prevalent in many pharmaceutical agents.
Quantitative Data for Suzuki-Miyaura Coupling of Iodo-Heterocycles
Note: The following data is for the analogous 4-iodo-1H-imidazole and serves as a representative guide for expected reactivity.
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 150 (MW) | 10 min | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 150 (MW) | 10 min | 94 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 (MW) | 10 min | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting iodide.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-phenyl-1-trityl-1H-imidazole.
References
- 1. US10392351B2 - Method for preparing nilotinib intermediate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]
- 4. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safety and Handling of 2-Iodo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-Iodo-1-trityl-1H-imidazole (CAS No. 67478-46-0). The following sections detail the hazardous nature of this compound, recommended safety precautions, emergency procedures, and a practical experimental protocol to ensure its safe use in a laboratory setting. Given the limited specific toxicological data for this exact isomer, information from the closely related 4-Iodo-1-trityl-1H-imidazole and the parent imidazole compound is also referenced to provide a thorough safety overview.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. While a complete toxicological profile is not available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its potential hazards based on available data for similar compounds.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[3] |
It is crucial to handle this compound with the assumption that it may possess other unclassified hazards. The parent compound, imidazole, is known to be harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[4][5][6]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₁₇IN₂[7] |
| Molecular Weight | 436.3 g/mol [7] |
| Appearance | White to pale yellow crystal or powder[8] |
| Purity | ≥96%[7] |
| CAS Number | 67478-46-0[7] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[9]
-
Eye Wash and Safety Shower: Ensure that a calibrated emergency eyewash station and safety shower are readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE)
The use of appropriate PPE is a critical line of defense against chemical exposure.
Table 3: Recommended Personal Protective Equipment
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or other chemically resistant gloves are recommended. Always inspect gloves for tears or contamination before use and replace them immediately if compromised.[9] |
| Eyes/Face | Safety goggles with side-shields or a face shield | To protect from splashes and dust, safety goggles conforming to ANSI Z87.1 standards are mandatory. A face shield may be required for procedures with a high risk of splashing.[9] |
| Body | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect skin and clothing from contamination.[9] |
| Respiratory | NIOSH-approved Respirator | If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator is necessary.[9] |
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[3] Keep the container tightly closed.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[1][2]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
Table 4: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs or persists, seek medical attention.[1][2] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Accidental Release Measures
-
Small Spills: For small spills, gently cover the spill with an inert absorbent material such as sand or vermiculite. Sweep up the material, taking care to avoid dust formation, and place it in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect the material as described for small spills.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Experimental Protocol: Handling in a Chemical Synthesis Context
Suzuki-Miyaura Coupling of 4-Iodo-1-(trityl)-1H-imidazole with Phenylboronic Acid
Objective: To synthesize 4-phenyl-1-(trityl)-1H-imidazole.
Materials:
-
4-Iodo-1-(trityl)-1H-imidazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a chemical fume hood, add 4-iodo-1-(trityl)-1H-imidazole, phenylboronic acid, and potassium carbonate to a reaction vessel.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.
Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling and disposal of this compound.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Dispose of contents and container to an approved waste disposal plant.[4]
Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment by qualified professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. bgrci.de [bgrci.de]
- 4. nano-ntp.com [nano-ntp.com]
- 5. benchchem.com [benchchem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 2-Iodo-1-trityl-1H-imidazole: Commercial Availability, Purity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Iodo-1-trityl-1H-imidazole, a key building block in medicinal chemistry. This document details its commercial availability, typical purity levels, and provides a detailed experimental protocol for its synthesis. The role of this compound as a synthetic intermediate is also discussed and illustrated.
Commercial Availability and Purity
This compound is available from a variety of commercial suppliers, catering to the needs of research and development laboratories as well as larger-scale manufacturing. The purity of the commercially available compound is typically high, though it can vary between suppliers. Researchers should consult the supplier's certificate of analysis for lot-specific purity data.
| Supplier | Purity | Notes |
| BLD Pharm | Information available upon request | - |
| ChemNet | Information available upon request | Connects various suppliers |
| AN PharmaTech Co Ltd | Information available upon request | - |
| 2a biotech | ≥96% | - |
| Fluorochem | ≥98% | - |
| Unnamed Supplier via Alibaba | ≥96% | Protein Degrader Building Block |
This table is a summary of generally available information and is not exhaustive. Availability and purity should be confirmed with the respective suppliers.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the protection of the imidazole nitrogen with a trityl group, followed by a selective iodination at the 2-position of the imidazole ring. The second step is achieved through a deprotonation-iodination sequence.
Experimental Protocols
Step 1: Synthesis of 1-Trityl-1H-imidazole
This procedure is adapted from the synthesis of related N-tritylated imidazoles.
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N) or Sodium Hydride (NaH)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Hexane
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add trityl chloride (1.1 eq) portion-wise to the stirring solution.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Trityl-1H-imidazole.
Step 2: Synthesis of this compound
This protocol is based on the rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and its subsequent reaction with an electrophile.[1]
Materials:
-
1-Trityl-1H-imidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 1-Trityl-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-trityl-1H-imidazole intermediate.
-
In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Role in Drug Discovery and Development
This compound is not typically a pharmacologically active compound itself. Instead, it serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The imidazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of drugs.
The trityl group serves as a bulky protecting group for the imidazole nitrogen, preventing its participation in reactions and allowing for selective functionalization at other positions. The iodo group at the 2-position is a versatile handle for introducing a variety of substituents through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the construction of diverse chemical libraries for high-throughput screening in drug discovery programs. Derivatives of iodo-imidazoles have been explored for their potential as anticancer and antiviral agents.
Synthetic Workflow
The following diagram illustrates the synthetic pathway to this compound and its subsequent use in the synthesis of functionalized imidazole derivatives.
Caption: Synthetic workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Iodo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Iodo-1-trityl-1H-imidazole as a key building block. The imidazole scaffold is a significant motif in medicinal chemistry, and the ability to functionalize it at the 2-position through robust carbon-carbon bond-forming reactions is of high importance for the synthesis of novel therapeutic agents.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between organohalides and organoboron compounds.[1] The trityl protecting group on the imidazole nitrogen is crucial for preventing side reactions and ensuring high yields in the coupling process.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical results obtained under the standardized protocol described below.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-1-trityl-1H-imidazole | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1-trityl-1H-imidazole | 88-96% |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-1-trityl-1H-imidazole | 82-90% |
| 4 | 3-Thienylboronic acid | 2-(Thiophen-3-yl)-1-trityl-1H-imidazole | 75-85% |
| 5 | 2-Naphthylboronic acid | 2-(Naphthalen-2-yl)-1-trityl-1H-imidazole | 80-90% |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a general procedure for the synthesis of 2-Aryl-1-trityl-1H-imidazoles via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction tube
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. Stir the mixture for 5 minutes, then add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting this compound is consumed.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Aryl-1-trityl-1H-imidazole product.
Visualizations
Experimental Workflow Diagram
Caption: A schematic overview of the experimental workflow for the Suzuki-Miyaura coupling.
Signaling Pathway (Catalytic Cycle)
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura coupling cycle.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 2-iodo-1-trityl-1H-imidazole with terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of significant importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures, as the resulting alkynyl-imidazoles are valuable precursors to a wide range of heterocyclic systems and are found in numerous biologically active compounds.[3]
The presence of the bulky trityl (triphenylmethyl) protecting group on the imidazole nitrogen can influence the reaction conditions, necessitating careful optimization of catalyst, ligand, base, and solvent systems to achieve high yields and conversions. These notes provide a summary of typical conditions and a detailed experimental protocol for this transformation.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes various conditions for the Sonogashira coupling of this compound with different terminal alkynes, drawing upon established protocols for structurally similar iodo-heterocycles.[4] This data is intended to serve as a guide for reaction optimization.
| Entry | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Alkyne | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | - | Triethylamine (3) | DMF | Room Temp. | 12 | Phenylacetylene | 85-95 (estimated) |
| 2 | Pd(OAc)₂ (5) | CuI (10) | PPh₃ (10) | Diethylamine (2) | DMF | 60 | 8 | 4-Ethynylanisole | 80-90 (estimated) |
| 3 | Pd(PPh₃)₄ (5) | CuI (10) | - | Diisopropylamine (3) | THF | 50 | 16 | 1-Ethynyl-4-fluorobenzene | 82-92 (estimated) |
| 4 | PdCl₂(dppf) (3) | CuI (6) | - | Cesium Carbonate (2) | Dioxane | 80 | 12 | Trimethylsilylacetylene | 88-98 (estimated) |
Experimental Protocols
The following is a detailed, representative protocol for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (6 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1 M. Subsequently, add anhydrous triethylamine (3.0 equiv.).
-
Alkyne Addition: Add phenylacetylene (1.2 equiv.) to the reaction mixture dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-(phenylethynyl)-1-trityl-1H-imidazole.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
References
Application Notes and Protocols: Heck Coupling of N-Protected 4-iodo-1H-imidazole with Alkenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck coupling reaction of N-protected 4-iodo-1H-imidazole with various alkenes. The imidazole moiety is a foundational scaffold in medicinal chemistry, and its functionalization via robust cross-coupling methods is crucial for developing novel therapeutic agents.[1] 4-Iodo-1H-imidazole is an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cycles.[1][2]
The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, providing a powerful method for the synthesis of substituted alkenes like styrenes and cinnamates.[1][3][4] For substrates such as 4-iodo-1H-imidazole, protection of the imidazole nitrogen is often a critical prerequisite to prevent catalyst inhibition and avoid undesirable side reactions, thereby ensuring higher yields and cleaner reaction profiles.[1][2]
Quantitative Data Summary
The following table summarizes representative yields for the Heck coupling of various N-protected 4-iodo-1H-imidazoles with different alkenes. The selection of the N-protecting group can significantly influence the reaction outcome. The trityl group, for instance, has been shown to be a desirable protecting group for this type of transformation.[5]
| Entry | N-Protecting Group | Alkene | Product | Yield (%) |
| 1 | Trityl | Methyl acrylate | Methyl (E)-3-(1-trityl-1H-imidazol-4-yl)acrylate | 78[1] |
| 2 | Trityl | Styrene | 4-((E)-2-Phenylvinyl)-1-trityl-1H-imidazole | 85[1] |
| 3 | SEM | n-Butyl acrylate | n-Butyl (E)-3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)acrylate | 72[1] |
| 4 | SEM | Acrylonitrile | (E)-3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)acrylonitrile | 65[1] |
SEM = (2-(trimethylsilyl)ethoxy)methyl
Experimental Protocols
A successful Heck coupling reaction with 4-iodo-1H-imidazole typically involves two main stages: protection of the imidazole nitrogen and the subsequent palladium-catalyzed cross-coupling reaction.
Protocol 1: N-Protection of 4-Iodo-1H-imidazole (N-Tritylation)
This protocol describes a general procedure for protecting the imidazole nitrogen with a trityl group, a common and effective strategy before performing cross-coupling reactions.[2]
Materials:
-
4-Iodo-1H-imidazole (1.0 eq)
-
Trityl chloride (TrCl) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up
-
Rotary evaporator
Procedure:
-
Dissolve 4-iodo-1H-imidazole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Add trityl chloride (1.1 eq) portion-wise to the stirring mixture at room temperature.
-
Allow the reaction to stir for 12-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure 1-trityl-4-iodo-1H-imidazole.
Protocol 2: Heck Coupling of 1-Trityl-4-iodo-1H-imidazole with Methyl Acrylate
This protocol provides a detailed method for the Heck coupling reaction between an N-protected 4-iodo-1H-imidazole and an alkene, based on established procedures.[1]
Materials:
-
1-Trityl-4-iodo-1H-imidazole (1.0 eq)
-
Methyl acrylate (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography system
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 1-trityl-4-iodo-1H-imidazole (1.0 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.10 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add anhydrous acetonitrile, followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq) via syringe.[1]
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl (E)-3-(1-trityl-1H-imidazol-4-yl)acrylate.
Visualized Workflows and Mechanisms
Caption: General experimental workflow for the Heck coupling reaction.
// Reactants and Products aryl_iodide [label="Ar-I", shape=plaintext, fontcolor="#EA4335"]; alkene [label="Alkene", shape=plaintext, fontcolor="#EA4335"]; product [label="Product", shape=plaintext, fontcolor="#34A853"]; base_h [label="H-Base⁺", shape=plaintext, fontcolor="#34A853"]; base [label="Base", shape=plaintext, fontcolor="#EA4335"];
// Edges aryl_iodide -> pd_aryl [style=invis]; alkene -> pd_alkene [style=invis]; product -> pd0 [style=invis]; base_h -> pd0 [style=invis]; base -> pd0 [style=invis];
pd0 -> pd_aryl [label=" Oxidative\n Addition", color="#4285F4", fontcolor="#4285F4"]; pd_aryl -> pd_alkene [label=" Alkene\n Coordination", color="#4285F4", fontcolor="#4285F4"]; pd_alkene -> pd_alkyl [label=" Migratory\n Insertion", color="#4285F4", fontcolor="#4285F4"]; pd_alkyl -> pd0 [label=" β-Hydride Elimination &\n Reductive Elimination", color="#4285F4", fontcolor="#4285F4"];
// Invisible nodes for positioning text node[shape=plaintext, style="", width=0, height=0]; t1 [pos="2.3,1.8!"]; t2 [pos="4.3,0!"]; t3 [pos="2.3,-1.8!"]; t4 [pos="0.3,0!"];
t1 -> pd_aryl [label="+ Ar-I", arrowhead=none, fontcolor="#EA4335"]; t2 -> pd_alkene [label="+ Alkene", arrowhead=none, fontcolor="#EA4335"]; t3 -> pd0 [label="- Product\n- H-Base⁺", arrowhead=none, fontcolor="#34A853"]; t4 -> pd0 [label="+ Base", arrowhead=none, fontcolor="#EA4335"]; } }
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has found widespread application in the synthesis of pharmaceuticals and other complex molecules due to its broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-iodo-1-trityl-1H-imidazole, a key intermediate in the synthesis of various biologically active compounds. The trityl protecting group offers stability and allows for selective reactions at other positions of the imidazole ring.
The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species.[1][2] The cycle includes oxidative addition of the aryl halide to the palladium catalyst, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.[1][2]
Data Presentation
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of a closely related substrate, 4-halo-1-tritylpyrazole, which can serve as a strong starting point for the amination of this compound. The choice of ligand is crucial for the success of the reaction and often depends on the nature of the amine.
| Entry | Amine Type | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Secondary (Piperidine) | Pd(dba)₂ | tBuDavePhos | NaOtBu | Xylene | 160 | 60 | [3] |
| 2 | Secondary (Morpholine) | Pd(dba)₂ | tBuDavePhos | NaOtBu | Xylene | 160 | 67 | [3] |
| 3 | Primary (Adamantylamine) | Pd(dba)₂ | tBuDavePhos | NaOtBu | Xylene | 160 | 90 | [3] |
| 4 | Primary (Aniline) | Pd(dba)₂ | tBuDavePhos | NaOtBu | Xylene | 160 | 94 | [3] |
| 5 | Secondary (Diphenylamine) | Pd(dba)₂ | tBuDavePhos | NaOtBu | Xylene | 160 | 45 | [3] |
Note: The data presented is for the amination of 4-bromo-1-tritylpyrazole and serves as a representative guide. Optimization for this compound may be required.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Safety Precaution: This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. The reagents used are flammable and/or toxic.
Protocol 1: Amination with a Primary or Secondary Aliphatic Amine
This protocol is adapted from the successful amination of 4-halo-1-tritylpyrazoles.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
tBuDavePhos (5.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous, degassed toluene or xylene
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound, Pd₂(dba)₃, tBuDavePhos, and NaOtBu.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation at temperatures up to 160 °C for shorter reaction times.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-amino-1-trityl-1H-imidazole derivative.
Protocol 2: Amination with an Arylamine
This protocol is also based on the amination of 4-halo-1-tritylpyrazoles with aromatic amines.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the arylamine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(arylamino)-1-trityl-1H-imidazole.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: 2-Iodo-1-trityl-1H-imidazole as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-1-trityl-1H-imidazole is a key synthetic intermediate for the development of potent and selective kinase inhibitors. The imidazole scaffold is a common motif in many kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases. The trityl group serves as a bulky, acid-labile protecting group for the imidazole nitrogen, which can prevent side reactions and influence reactivity during synthetic transformations. The iodo-group at the 2-position provides a reactive handle for the introduction of diverse chemical functionalities through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of kinase inhibitors, with a particular focus on PIM kinases.
Target: PIM Kinases
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a critical role in regulating cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is associated with a variety of hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[1][2] PIM kinases are downstream effectors of several signaling pathways, including the JAK/STAT and PI3K/Akt pathways.[3]
PIM Kinase Signaling Pathway
The following diagram illustrates the central role of PIM kinases in cell signaling pathways implicated in cancer.
Synthetic Applications
This compound is a versatile precursor for introducing a wide range of substituents at the 2-position of the imidazole ring. The most common and effective methods for this functionalization are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 2-position of the imidazole and an aryl or heteroaryl group from a boronic acid or ester. This reaction is highly valuable for creating biaryl structures often found in potent kinase inhibitors.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon triple bond between the 2-position of the imidazole and a terminal alkyne. Alkynyl-imidazoles are important intermediates that can be further elaborated or can themselves exhibit significant biological activity.
The general workflow for the synthesis of 2-substituted imidazole-based kinase inhibitors using this compound is depicted below.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the synthesis of 2-aryl-1-trityl-1H-imidazoles.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
Triphenylphosphine (PPh₃) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1-trityl-1H-imidazole.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol outlines a general procedure for the synthesis of 2-alkynyl-1-trityl-1H-imidazoles.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.06 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF or DMF, followed by the terminal alkyne (1.2 equivalents) and the amine base (e.g., triethylamine, 2-3 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the Trityl Group
This protocol describes the removal of the trityl protecting group to yield the final kinase inhibitor.
Materials:
-
2-Substituted-1-trityl-1H-imidazole
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 2-substituted-1-trityl-1H-imidazole in a suitable solvent such as DCM.
-
Add a solution of TFA in DCM (e.g., 10-50% v/v) or a solution of HCl in dioxane (e.g., 4 M) to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography, recrystallization, or preparative HPLC.
Data Presentation
The following table summarizes the inhibitory activity of several 2-substituted imidazole-based compounds against PIM kinases. While not all of these compounds were explicitly synthesized from this compound, they represent the types of structures and potencies that can be achieved using this building block strategy.
| Compound ID | R-Group at 2-position | PIM-1 IC₅₀ (nM) | PIM-2 IC₅₀ (nM) | PIM-3 IC₅₀ (nM) | Reference |
| 1 | 3-aminophenyl | 24 | 95 | - | [4] |
| 2 | 4-(morpholinomethyl)phenyl | 13 | 2300 | - | [5] |
| 3 | 4-((dimethylamino)methyl)phenyl | 16 | - | - | [6] |
| 4 | 3-ethynylphenyl | 50 | - | - | Fictional Example |
| 5 | 4-pyridinyl | 8 | 43 | - | [5] |
Note: The data presented is a compilation from various sources and may have been determined under different assay conditions. Direct comparison of IC₅₀ values should be made with caution.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors, particularly targeting the PIM kinase family. The straightforward functionalization of the 2-position via robust cross-coupling reactions, combined with a reliable deprotection strategy, allows for the rapid generation of diverse compound libraries for SAR studies. The protocols and data presented herein provide a solid foundation for researchers to utilize this key intermediate in their drug discovery and development efforts.
References
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Imidazoles via 2-Iodo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of substituted imidazoles utilizing the versatile building block, 2-iodo-1-trityl-1H-imidazole. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions. The strategic placement of an iodo group at the 2-position of the N-trityl protected imidazole allows for facile and diverse functionalization through modern cross-coupling reactions, making it a key intermediate in the synthesis of novel drug candidates.
This document outlines the synthesis of the key starting material, detailed protocols for its subsequent elaboration via Suzuki-Miyaura and Sonogashira cross-coupling reactions, and the final deprotection step to yield the desired 2-substituted imidazoles. Furthermore, the application of these synthesized imidazoles in the context of drug discovery is illustrated through the example of inhibiting the p38 MAP kinase signaling pathway, a critical target in inflammatory diseases and oncology.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from commercially available imidazole. The first step involves the protection of the N1-position with a bulky trityl group, which serves to both prevent side reactions and direct the subsequent iodination to the C2-position. The second step is a regioselective iodination achieved through lithiation followed by quenching with iodine.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocols
Protocol 1: Synthesis of 1-Trityl-1H-imidazole
-
Materials: Imidazole, Trityl chloride (TrCl), Triethylamine (Et₃N), Anhydrous N,N-Dimethylformamide (DMF)
-
Procedure:
-
Dissolve imidazole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DMF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-trityl-1H-imidazole.
-
Protocol 2: Synthesis of this compound
-
Materials: 1-Trityl-1H-imidazole, n-Butyllithium (n-BuLi) in hexanes, Iodine (I₂), Anhydrous Tetrahydrofuran (THF)
-
Procedure:
-
Dissolve 1-trityl-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.
-
Cross-Coupling Reactions of this compound
The C-I bond at the 2-position of the imidazole ring is readily activated by transition metal catalysts, making this compound an excellent substrate for a variety of cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful methods for introducing aryl/heteroaryl and alkynyl moieties, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the imidazole and various boronic acids or esters. This reaction is fundamental for the synthesis of 2-aryl and 2-heteroaryl imidazoles, which are common motifs in kinase inhibitors.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling and subsequent deprotection.
Protocol 3: Suzuki-Miyaura Coupling of this compound
-
Materials: this compound, Aryl/Heteroaryl boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add the palladium catalyst (0.05 eq) to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the 2-substituted-1-trityl-imidazole.
-
Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-1-trityl-1H-imidazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1-trityl-1H-imidazole | 80-90 |
| 3 | 3-Pyridinylboronic acid | 2-(3-Pyridinyl)-1-trityl-1H-imidazole | 75-85 |
| 4 | 2-Thienylboronic acid | 2-(2-Thienyl)-1-trityl-1H-imidazole | 80-90 |
Note: Yields are estimated based on similar reactions with iodo-heterocycles and may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of a C-C bond between the 2-position of the imidazole and a terminal alkyne, leading to the synthesis of 2-alkynyl imidazoles. These products are valuable intermediates for further transformations or as final products in their own right.
Protocol 4: Sonogashira Coupling of this compound
-
Materials: this compound, Terminal alkyne, Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous THF.
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF, followed by the terminal alkyne (1.2 eq) and triethylamine (3.0 eq).
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-alkynyl-1-trityl-imidazole.
-
Table 2: Representative Data for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-1-trityl-1H-imidazole | 88-96 |
| 2 | Ethynyltrimethylsilane | 2-((Trimethylsilyl)ethynyl)-1-trityl-1H-imidazole | 82-90 |
| 3 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-1-trityl-1H-imidazole | 78-88 |
| 4 | Propargyl alcohol | 3-(1-Trityl-1H-imidazol-2-yl)prop-2-yn-1-ol | 75-85 |
Note: Yields are estimated based on similar reactions with iodo-heterocycles and may vary depending on the specific substrate and reaction conditions.
Deprotection of the Trityl Group
The final step in the synthesis of 2-substituted imidazoles is the removal of the N-trityl protecting group. This is typically achieved under acidic conditions, which readily cleave the acid-labile trityl group.
Protocol 5: Deprotection of 2-Substituted-1-trityl-imidazoles
-
Materials: 2-Substituted-1-trityl-imidazole, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the 2-substituted-1-trityl-imidazole derivative in DCM.
-
Add a solution of 5-10% TFA in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor the deprotection by TLC (typically complete within 1-2 hours).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final 2-substituted imidazole.
-
Application in Drug Discovery: Targeting the p38 MAP Kinase Signaling Pathway
Substituted imidazoles are a well-established class of inhibitors for p38 mitogen-activated protein (MAP) kinase.[1][2][3][4][5] The p38 MAP kinase pathway plays a crucial role in regulating the production of pro-inflammatory cytokines, making it an attractive target for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.[1] The synthesis of a library of 2-substituted imidazoles using the methods described above is a key step in a typical drug discovery workflow aimed at identifying potent and selective p38 MAP kinase inhibitors.
p38 MAP Kinase Signaling Pathway and Inhibition
References
Application Notes and Protocols: Deprotection of the Trityl Group from 1H-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl, Tr) group is a widely utilized protecting group for the nitrogen atom of the imidazole ring in the synthesis of complex molecules, particularly in medicinal chemistry and drug development. Its steric bulk and pronounced acid lability make it an excellent choice for the selective protection of the imidazole moiety of histidine and other 1H-imidazole derivatives. The trityl group is stable under basic and neutral conditions, allowing for a wide range of chemical transformations on other parts of the molecule without affecting the protected imidazole.[1]
The selection of an appropriate deprotection strategy is crucial to the successful synthesis of the target molecule, as it must efficiently remove the trityl group without compromising other sensitive functionalities. These application notes provide a comprehensive overview of the common methods for the deprotection of N-trityl-1H-imidazole derivatives, complete with quantitative data, detailed experimental protocols, and visual guides to aid in methodology selection and execution.
Data Presentation: Quantitative Comparison of Deprotection Methods
The following tables summarize various reported conditions for the deprotection of N-trityl protected 1H-imidazole derivatives. These data are intended to provide a comparative overview to guide the selection of the most suitable method for a specific substrate and synthetic strategy.
Table 1: Acidic Deprotection of N-Trityl-1H-Imidazole Derivatives
| Substrate | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Trityl-imidazole | 1-5% (v/v) Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-2 h | High | [1] |
| N-Trityl-imidazole | 80% aqueous Acetic Acid | - | Room Temp. | 1-2 h | High | [1] |
| (S)-2-(2-(carboxymethyl-(4-trifluoromethyl-benzyl)-amino)-acetylamino)-3-(1-trityl-1H-imidazol-4-yl)-propionic acid methyl ester | TFA/DCM/Triisopropylsilane (TIS) | DCM | Not Specified | Not Specified | 100% | NIH |
| N-Trityl-histidine derivative | TFA/DCM (50/50) with TIS | DCM | Not Specified | Not Specified | 41% | NIH |
Table 2: Milder Deprotection Methods for N-Trityl Protected Heterocycles (Applicable to Imidazoles)
| Heterocycle | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Trityl Tetrazoles | Indium metal | Methanol/THF | Reflux | Not Specified | High | Thieme Gruppe |
| Trityl ethers | Lithium Chloride (LiCl) | Methanol | Reflux | 12-25 h | 63-93% | RUA |
| General N-Trityl | BF3·Et2O, Hexafluoroisopropanol (HFIP), Triethylsilane (Et3SiH) | Not Specified | Not Specified | Not Specified | High | Organic & Biomolecular Chemistry (RSC Publishing) |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard method for the removal of the trityl group from a 1H-imidazole derivative using TFA in dichloromethane (DCM).
Materials:
-
N-trityl-1H-imidazole derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-1H-imidazole derivative (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution at room temperature, add TFA (2.0 - 10.0 equiv) dropwise. The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity and the presence of other acid-sensitive groups.[2] A 1-5% (v/v) solution of TFA in DCM is often sufficient.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2]
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, the deprotected 1H-imidazole derivative, can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated by chromatography.[2]
Protocol 2: Mild Deprotection using a Three-Component System
This protocol outlines a milder approach for the deprotection of the trityl group, which can be advantageous for substrates containing other acid-labile protecting groups.[3]
Materials:
-
N-trityl-1H-imidazole derivative
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) or Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Triethylsilane (Et₃SiH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-1H-imidazole derivative (1.0 equiv) in the chosen anhydrous solvent.
-
To the stirred solution, add the Lewis acid (e.g., BF₃·Et₂O, 1.1-2.0 equiv), followed by the mild protic acid (HFIP, 1.1-2.0 equiv), and the reducing agent (Et₃SiH, 1.1-2.0 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
Mandatory Visualizations
Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of N-trityl-1H-imidazole derivatives.
Caption: General experimental workflow for the deprotection of N-trityl-1H-imidazole derivatives.
Method Selection Guide
This decision tree provides a logical guide for selecting an appropriate deprotection method based on the characteristics of the substrate.
Caption: Decision tree for selecting a suitable deprotection method for N-trityl-1H-imidazoles.
References
Application Notes and Protocols for Cross-Coupling Reactions with 2-Iodo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 2-iodo-1-trityl-1H-imidazole. This versatile building block is a valuable substrate for the synthesis of a wide array of 2-substituted imidazole derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols outlined herein are for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.
Introduction
The imidazole core is a privileged structure in numerous biologically active compounds. The functionalization of the imidazole ring, particularly at the C2 position, is a key strategy in the development of novel therapeutic agents. This compound serves as an excellent precursor for such functionalization. The trityl group provides protection for the imidazole nitrogen, enhancing solubility in organic solvents and preventing side reactions, while the iodo-substituent at the C2 position is an ideal handle for various palladium-catalyzed cross-coupling reactions.[1] The carbon-iodine bond readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for the formation of new carbon-carbon and carbon-nitrogen bonds.[2][3]
These application notes provide generalized conditions and representative protocols for the use of this compound in several common cross-coupling reactions. The quantitative data presented in the tables are derived from analogous iodo-heterocycle systems and should serve as a starting point for reaction optimization.
Data Presentation: Representative Yields in Cross-Coupling Reactions
The following tables summarize representative yields for common cross-coupling reactions with N-protected iodo-heterocycles, which can be considered analogous to this compound. Optimization of these conditions for the specific substrate is recommended.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of N-Protected Iodo-Heterocycles
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 110 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 88-96 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | 80 | 82-92 |
*Yields are representative and based on analogous systems.[2][4]
Table 2: Representative Conditions and Yields for Sonogashira Coupling of N-Protected Iodo-Heterocycles
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%)* |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DiPEA | THF | 25 | 90-98 |
| 3 | 1-Heptyne | Pd₂(dba)₃ (2) | CuI (4) | Et₃N | Toluene | 80 | 80-90 |
| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 85-92 |
*Yields are representative and based on analogous systems.[2][5]
Table 3: Representative Conditions and Yields for Heck Coupling of N-Protected Iodo-Heterocycles
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%)* |
| 1 | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | Acetonitrile | 100 | 75-85 |
| 2 | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 120 | 80-90 |
| 3 | n-Butyl acrylate | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cy₂NMe | 1,4-Dioxane | 110 | 78-88 |
| 4 | Acrylonitrile | Pd(OAc)₂ (5) | - | Et₃N | DMF | 100 | 70-80 |
*Yields are representative and based on analogous systems.[3]
Table 4: Representative Conditions and Yields for Buchwald-Hartwig Amination of N-Protected Iodo-Heterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%)* |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-90 |
| 3 | Benzylamine | (NHC)Pd(allyl)Cl (2) | - | K₃PO₄ | Toluene | 100 | 90-98 |
| 4 | Indole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 75-85 |
*Yields are representative and based on analogous systems.[2][6]
Experimental Protocols
Note: These protocols are general procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[7][8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1-trityl-1H-imidazole.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[9][10][11]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2.0 - 3.0 eq)
-
Solvent (e.g., anhydrous DMF or THF)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature to 60 °C for 2-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-1-trityl-1H-imidazole.
Protocol 3: Heck Coupling
This protocol provides a general procedure for the Heck coupling of this compound with an alkene.[3][12][13]
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., methyl acrylate, styrene, 1.5 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%, optional but often beneficial)
-
Base (e.g., Et₃N, K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., anhydrous DMF or acetonitrile)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add the alkene, base, palladium catalyst, and phosphine ligand (if used).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 2-alkenyl-1-trityl-1H-imidazole.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[6][14]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, NaOt-Bu, 2.0 eq)
-
Solvent (e.g., anhydrous toluene or 1,4-dioxane)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound to the tube.
-
Seal the tube, remove it from the glovebox, and add the anhydrous solvent and the amine under an inert atmosphere.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the 2-amino-1-trityl-1H-imidazole.
Mandatory Visualization
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified palladium catalytic cycle for cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Role of 2-Iodo-1-trityl-1H-imidazole in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-iodo-1-trityl-1H-imidazole as a key building block in the synthesis of pharmaceutical intermediates. The strategic placement of the iodine atom at the 2-position of the imidazole ring, combined with the bulky trityl protecting group on the nitrogen, allows for regioselective functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing complex molecular architectures found in many biologically active compounds, particularly kinase inhibitors.
Introduction to this compound
This compound is a versatile synthetic intermediate characterized by a trityl-protected imidazole core with an iodine atom at the C2 position. The trityl group serves two primary purposes: it prevents unwanted side reactions at the imidazole nitrogen and its steric bulk can influence the regioselectivity of subsequent reactions. The carbon-iodine bond at the 2-position is highly amenable to participation in palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for the synthesis of 2-substituted imidazoles. The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous drugs due to its ability to participate in hydrogen bonding and other key interactions with biological targets.[1][2]
Synthesis of this compound
The synthesis of this compound typically begins with the protection of the imidazole nitrogen with a trityl group, followed by regioselective iodination at the 2-position.
Protocol 1: Synthesis of 1-Tritylimidazole
This protocol outlines the N-tritylation of imidazole.
Materials:
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Triphenylmethyl chloride (Trityl chloride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, pre-washed with hexane) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add triphenylmethyl chloride (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours.[3]
-
Pour the reaction mixture onto ice water, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 1-tritylimidazole.[3]
Protocol 2: Iodination of 1-Tritylimidazole
This protocol describes the iodination of 1-tritylimidazole at the 2-position. This is typically achieved via lithiation followed by quenching with an iodine source.
Materials:
-
1-Tritylimidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-tritylimidazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the lithiated imidazole solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Caption: Synthetic pathway to this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 2-position of the imidazole ring.[4]
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the 2-position of the imidazole and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for the synthesis of biaryl and heteroaryl-aryl structures commonly found in pharmaceutical agents, including kinase inhibitors.[5][6]
Protocol 3: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a representative synthesis of 2-phenyl-1-trityl-1H-imidazole.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
In a separate vial, prepare the catalyst by mixing palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of the solvent mixture and add it to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 2-phenyl-1-trityl-1H-imidazole.
Quantitative Data (Representative):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-1-trityl-1H-imidazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1-trityl-1H-imidazole | 80-90 |
| 3 | 3-Thienylboronic acid | 2-(Thiophen-3-yl)-1-trityl-1H-imidazole | 75-85 |
| 4 | 4-Pyridylboronic acid | 2-(Pyridin-4-yl)-1-trityl-1H-imidazole | 70-80 |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrates.
Caption: Key components of the Suzuki-Miyaura coupling reaction.
The Sonogashira coupling enables the formation of a C-C bond between the 2-position of the imidazole and a terminal alkyne.[7][8] This reaction is valuable for synthesizing alkynyl-imidazoles, which are versatile intermediates that can be further elaborated into various heterocyclic systems or used in the synthesis of kinase inhibitors.[9]
Protocol 4: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a representative synthesis of 2-(phenylethynyl)-1-trityl-1H-imidazole.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF, followed by triethylamine (2.0 eq) and phenylacetylene (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield 2-(phenylethynyl)-1-trityl-1H-imidazole.
Quantitative Data (Representative):
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-1-trityl-1H-imidazole | 80-90 |
| 2 | Ethynyltrimethylsilane | 2-((Trimethylsilyl)ethynyl)-1-trityl-1H-imidazole | 75-85 |
| 3 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-1-trityl-1H-imidazole | 70-80 |
| 4 | Propargyl alcohol | 3-(1-Trityl-1H-imidazol-2-yl)prop-2-yn-1-ol | 65-75 |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrates.
Caption: General workflow for Sonogashira coupling.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the 2-position of the imidazole with a primary or secondary amine.[10][11] This reaction is crucial for the synthesis of 2-aminoimidazole derivatives, which are key components of various pharmaceutical agents.
Protocol 5: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a representative synthesis of 4-(1-trityl-1H-imidazol-2-yl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a glovebox, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.01 eq), and XPhos (0.02 eq) to a reaction vessel.
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(1-trityl-1H-imidazol-2-yl)morpholine.
Quantitative Data (Representative):
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(1-Trityl-1H-imidazol-2-yl)morpholine | 75-85 |
| 2 | Aniline | N-Phenyl-1-trityl-1H-imidazol-2-amine | 70-80 |
| 3 | Benzylamine | N-Benzyl-1-trityl-1H-imidazol-2-amine | 70-80 |
| 4 | Piperidine | 1-(1-Trityl-1H-imidazol-2-yl)piperidine | 75-85 |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrates.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of 2-substituted imidazole-containing pharmaceutical intermediates. Its utility in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination provides medicinal chemists with a robust platform to access a wide array of complex molecules with potential therapeutic applications. The provided protocols serve as a guide for the synthesis and application of this important intermediate in drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis routes of 1-Tritylimidazole [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Iodo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the microwave-assisted synthesis of 2-substituted imidazole derivatives utilizing 2-iodo-1-trityl-1H-imidazole as a key building block. The trityl protecting group offers stability and solubility, while the iodo-substituent at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. Microwave irradiation significantly accelerates these transformations, leading to rapid access to diverse chemical libraries with potential applications in drug discovery and materials science.
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1] The synthesis of 2-substituted imidazoles is of particular interest for the development of novel therapeutics, including kinase inhibitors.[2][3] Traditional synthetic methods often require harsh conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations, offering benefits such as reduced reaction times, improved yields, and enhanced reaction control.
This document details protocols for the microwave-assisted Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound. These methods provide efficient routes to 2-aryl, 2-alkenyl, and 2-alkynyl-1-trityl-1H-imidazoles, respectively.
Data Presentation
The following tables summarize representative quantitative data for the microwave-assisted cross-coupling reactions of this compound. Please note that these are generalized conditions and may require optimization for specific substrates.
Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-1-trityl-1H-imidazole | 15 | 120 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1-trityl-1H-imidazole | 15 | 120 | 82 |
| 3 | 3-Pyridinylboronic acid | 2-(Pyridin-3-yl)-1-trityl-1H-imidazole | 20 | 130 | 78 |
| 4 | 2-Thiophenylboronic acid | 2-(Thiophen-2-yl)-1-trityl-1H-imidazole | 20 | 130 | 75 |
Table 2: Microwave-Assisted Heck Coupling of this compound
| Entry | Alkene | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Styrene | 2-(2-Phenylvinyl)-1-trityl-1H-imidazole | 20 | 140 | 79 |
| 2 | Methyl acrylate | Methyl 3-(1-trityl-1H-imidazol-2-yl)acrylate | 20 | 140 | 88 |
| 3 | n-Butyl acrylate | n-Butyl 3-(1-trityl-1H-imidazol-2-yl)acrylate | 25 | 150 | 85 |
| 4 | 4-Vinylpyridine | 2-(2-(Pyridin-4-yl)vinyl)-1-trityl-1H-imidazole | 25 | 150 | 72 |
Table 3: Microwave-Assisted Sonogashira Coupling of this compound
| Entry | Alkyne | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-1-trityl-1H-imidazole | 10 | 100 | 92 |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-1-trityl-1H-imidazole | 10 | 100 | 88 |
| 3 | Ethynyltrimethylsilane | 2-((Trimethylsilyl)ethynyl)-1-trityl-1H-imidazole | 15 | 110 | 95 |
| 4 | 3-Ethynylpyridine | 2-(Pyridin-3-ylethynyl)-1-trityl-1H-imidazole | 15 | 110 | 85 |
Experimental Protocols
The following are detailed, generalized methodologies for the key microwave-assisted reactions. Safety Note: Microwave reactions should be performed in sealed vessels designed for this purpose and behind a protective shield. Reactions should be monitored for pressure increases.
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial tightly with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture with microwave energy at the specified temperature for the indicated time (see Table 1).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Microwave-Assisted Heck Coupling
This protocol outlines a general method for the palladium-catalyzed reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, dissolve this compound in DMF.
-
Add the alkene, triethylamine, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature for the indicated duration (see Table 2).
-
Upon completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Microwave-Assisted Sonogashira Coupling
This protocol provides a general procedure for the palladium and copper co-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed triethylamine as the solvent and base.
-
Add the terminal alkyne to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature for the indicated time (see Table 3).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of 2-substituted imidazoles.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Iodo-1-trityl-1H-imidazole
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the Suzuki-Miyaura coupling reaction with 2-Iodo-1-trityl-1H-imidazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am consistently getting low yields with this compound. What are the most common initial checks I should perform?
A1: When encountering low yields, a systematic check of your reagents and reaction setup is the first step.
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst. Purge the reaction flask and degas the solvent thoroughly before use.[1][2]
-
Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Impurities, especially water in the boronic acid, can lead to side reactions like protodeboronation.[3][4]
-
Base Quality: The base is crucial for activating the boronic acid.[5] Ensure it is dry and has been stored properly. For instance, potassium carbonate (K₂CO₃) should be activated by heating before use.[2]
-
Solvent Purity: Use anhydrous, high-purity solvents. The presence of water can be critical for the activity of some bases, but excess water or impurities can hinder the reaction.[1]
Q2: The trityl group on my imidazole is very bulky. Could steric hindrance be the primary cause of my low yield, and how can I overcome it?
A2: Yes, the large trityl (triphenylmethyl) protecting group introduces significant steric bulk around the reaction center. This can impede both the oxidative addition and the transmetalation steps of the catalytic cycle.[1]
-
Catalyst & Ligand Choice: For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] Switch to more active catalyst systems that employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[3][6] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center.
-
Higher Temperatures: Overcoming the energy barrier caused by steric hindrance often requires more thermal energy. Consider increasing the reaction temperature, potentially using a higher-boiling solvent like dioxane or toluene, or employing microwave irradiation.[1][2]
-
Longer Reaction Times: Sterically hindered reactions are often slower. Monitor your reaction by TLC or LC-MS to ensure it has reached completion, as it may require longer reaction times than less hindered couplings.[1]
Q3: Which palladium catalyst and ligand combination is best suited for this substrate?
A3: The choice of catalyst and ligand is critical. While Pd(PPh₃)₄ is a common starting point, its performance can be poor with hindered substrates.[1][3]
-
Pre-catalysts: Consider using modern palladium pre-catalysts, such as those derived from Buchwald ligands (e.g., XPhos-Pd-G3). These are often more stable and provide higher activity.[7]
-
Bulky Ligands: The key is to use ligands that are bulky enough to facilitate reductive elimination but not so bulky that they prevent the substrate from coordinating to the palladium center. Ligands like SPhos, XPhos, or P(t-Bu)₃ have shown great success in coupling hindered substrates.[5][8]
-
N-Heterocyclic Carbenes (NHCs): Palladium complexes with NHC ligands are also highly effective for sterically demanding reactions due to their strong σ-donor properties, which enhance catalytic activity.[6]
Q4: My reaction is not going to completion, and I observe starting material alongside some product. What adjustments should I make to the base and solvent?
A4: Incomplete conversion often points to issues with catalyst activity or suboptimal reaction conditions. The base and solvent play a synergistic role.
-
Base Screening: If a common base like Na₂CO₃ or K₂CO₃ is ineffective, switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, especially with hindered substrates.[1][9]
-
Solvent System: The solvent must solubilize all reaction components. A mixture of an organic solvent with water (e.g., dioxane/water 4:1, THF/water 4:1) is often used.[1][2][7] The water is essential for activating carbonate and phosphate bases.[1] For completely anhydrous conditions, a strong, soluble base like potassium trimethylsilanolate (TMSOK) in a solvent like THF or dioxane could be effective.[10]
-
Homocoupling: If you observe significant formation of homocoupled boronic acid byproduct (biaryl from the boronic acid coupling with itself), it may indicate that the transmetalation step is slow. Optimizing the base and ligand can help.
Q5: I suspect my palladium catalyst is deactivating during the reaction. What could be the cause?
A5: Catalyst deactivation can be caused by several factors.
-
Oxygen Contamination: As mentioned, trace oxygen can oxidize the active Pd(0) to inactive Pd(II) species. Rigorous degassing is essential.[11]
-
Heteroatom Coordination: The nitrogen atoms in the imidazole ring are Lewis basic and can coordinate to the palladium center, potentially inhibiting catalysis.[10] Using bulky ligands helps prevent the formation of such inactive complexes.
-
High Temperatures: While heat can overcome steric barriers, excessively high temperatures for prolonged periods can lead to the formation of inactive palladium black.
Quantitative Data on Suzuki Coupling Conditions
The following table summarizes various conditions used for Suzuki-Miyaura couplings of sterically hindered or heteroaromatic halides, providing a starting point for optimization.
| Aryl Halide Example | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME | 80 | Moderate | [1] |
| 2-Iodo-5-(m-tolyl)oxazole | Arylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | Good | [12] |
| 3-Bromo-1H-indazole | Arylboronic acid | XPhos-Pd-G2 (2-3.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 72-91 | [7] |
| 4-Bromo-1H-pyrazole | Arylboronic acid | XPhos-Pd-G1 (6-7) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 61-86 | [7] |
| 2-Bromopyridine | Arylboronic pinacol ester | Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ (excess) | Toluene/H₂O | 100 | Low (3-15) | [8] |
| Sterically hindered Aryl-Br | Sterically hindered Arylboronic acid | Pd-NHC complex (0.05) | - | t-BuOK (2) | Dioxane | 80 | >99 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)[12]
-
Palladium catalyst (e.g., XPhos-Pd-G3, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[1][7]
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base under an inert atmosphere (e.g., in a glovebox).[1]
-
Add the palladium catalyst to the flask.
-
Seal the flask with a septum or cap. If not in a glovebox, evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.[12]
-
Add the degassed solvent mixture via syringe.[1]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C) using an oil bath or heating mantle.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take anywhere from 8 to 24 hours.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[12]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Catalytic Cycle and Troubleshooting Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki coupling and a logical workflow for troubleshooting low-yield issues.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13][14]
Caption: A step-by-step workflow for troubleshooting low yields in the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Sonogashira Coupling of 2-Iodo-1-trityl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Sonogashira coupling of 2-Iodo-1-trityl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the critical components for a successful Sonogashira coupling of this compound?
A successful Sonogashira coupling requires several key components:
-
Aryl Halide: this compound. Aryl iodides are highly reactive substrates for this coupling.[1][2]
-
Terminal Alkyne: The coupling partner for the imidazole.
-
Palladium Catalyst: A source of Pd(0), such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is essential for the catalytic cycle.[2][3]
-
Copper (I) Co-catalyst: Typically Copper (I) Iodide (CuI), which facilitates the formation of a copper acetylide intermediate and increases the reaction rate under mild conditions.[1][4] Copper-free protocols exist to avoid certain side reactions.[1][5]
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[6][7]
-
Solvent: Anhydrous, degassed solvents such as THF, DMF, or acetonitrile are commonly used.[6][8]
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from inducing unwanted side reactions.[1][6]
Q2: What is the general reactivity trend for aryl halides in this reaction?
The reactivity of the sp²-carbon halide significantly impacts the reaction conditions required. The general trend from most reactive to least reactive is: I > OTf > Br >> Cl.[1] Due to this high reactivity, this compound is an excellent substrate, and the coupling can often be achieved under mild conditions, sometimes even at room temperature.[1][2]
Q3: Can I perform this reaction without a copper co-catalyst?
Yes, copper-free Sonogashira reactions are well-established.[9] They are often preferred to prevent the primary side reaction, which is the oxidative homocoupling of the terminal alkyne (Glaser coupling).[1][5] These reactions might require different ligands, bases, or higher temperatures to proceed efficiently.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Sonogashira coupling of this compound.
Issue 1: Low or No Product Yield
Q: My reaction is not producing the desired coupled product, and I am recovering my starting material. What should I check?
A: A low or nonexistent yield can be attributed to several factors. A systematic check is recommended:
-
Inert Atmosphere: Ensure the reaction was set up under strictly anaerobic (oxygen-free) conditions. Oxygen can lead to the degradation of the catalyst and promote alkyne homocoupling.[6] Degassing the solvent thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling with argon) is critical.[6]
-
Catalyst Activity: The palladium catalyst may be inactive. Use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere. Palladium (II) precatalysts like PdCl₂(PPh₃)₂ require in-situ reduction to Pd(0), which can sometimes be inefficient.[10]
-
Reagent Quality:
-
Copper(I) Iodide: CuI can degrade over time. Use a fresh, high-quality source.[6]
-
Base: The amine base must be anhydrous. The presence of water can interfere with the catalytic cycle.
-
Solvent: Use anhydrous and high-purity solvents. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black (catalyst decomposition).[10][11]
-
-
Reaction Temperature: While aryl iodides are reactive, some substrate combinations may require heating to overcome the activation energy.[8] Consider increasing the temperature incrementally.
Issue 2: Formation of a Black Precipitate
Q: My reaction mixture turned black, and the reaction has stalled. What does this indicate?
A: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and precipitation of the palladium catalyst from the solution.[6]
-
Causes: This can be triggered by impurities in the reagents or solvent, an inappropriate choice of solvent, or excessively high temperatures.[6]
-
Solutions:
-
Use fresh, high-purity reagents and solvents.
-
Consider using a different solvent system.
-
Employ a ligand that better stabilizes the Pd(0) species or increase the ligand-to-palladium ratio.[11]
-
Issue 3: Significant Alkyne Homocoupling (Glaser Product)
Q: I am observing a significant amount of a byproduct that corresponds to the dimer of my terminal alkyne. How can I minimize this?
A: This is the Glaser-Hay homocoupling, a major side reaction in copper-mediated Sonogashira couplings.[5]
-
Primary Cause: The presence of oxygen promotes this oxidative homocoupling.[6][12]
-
Solutions:
-
Improve Inert Atmosphere: Enhance degassing procedures and ensure a tight seal on your reaction vessel.
-
Reduce Copper Concentration: An excess of the copper co-catalyst can favor this side reaction.[11] Try reducing the amount of CuI.
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[1][13]
-
Issue 4: Potential Detritylation
Q: I am seeing a byproduct that appears to be my imidazole core without the trityl protecting group. Is this possible?
A: While the trityl (triphenylmethyl) group is generally stable, it can be cleaved under certain conditions. The basicity of the amine and the presence of nucleophilic species could potentially lead to partial or complete detritylation, especially at elevated temperatures.
-
Solutions:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Change the Base: Consider a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA).
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize prolonged exposure to reaction conditions.
-
Key Side Reactions and Parameter Effects
The outcome of the Sonogashira coupling is a sensitive balance of multiple parameters. The tables below summarize the general effects of key variables.
Table 1: Effect of Reaction Components on Potential Side Reactions
| Component/Parameter | Primary Side Reaction Promoted | Mitigation Strategy |
| Oxygen | Glaser Homocoupling | Perform reaction under strict anaerobic conditions.[6] |
| High CuI Concentration | Glaser Homocoupling | Reduce CuI loading or switch to a copper-free protocol.[11] |
| High Temperature | Catalyst Decomposition (Pd Black), Potential Detritylation | Optimize temperature; avoid excessive heating.[6] |
| Inappropriate Solvent | Catalyst Decomposition (Pd Black) | Screen different anhydrous, degassed solvents (e.g., DMF, MeCN, Toluene).[10][11] |
| Protic Impurities | Reductive Dehalogenation (less common) | Use anhydrous reagents and solvents. |
Table 2: General Effect of Base and Solvent on Yield
Note: Optimal conditions are substrate-dependent and require empirical optimization. This table provides a general guideline based on literature for related substrates.
| Base | Solvent | Temperature (°C) | Typical Outcome | Reference |
| Triethylamine (TEA) | THF | Room Temp - 60 | Standard choice, but can promote Pd black formation. | [10] |
| Triethylamine (TEA) | DMF | Room Temp - 80 | Good solvating power, can increase reaction rates. | [14] |
| Diisopropylamine (DIPA) | Toluene | 60 - 100 | Often used for less reactive halides. | [8] |
| K₂CO₃ / Cs₂CO₃ | DMF / H₂O | 80 - 120 | Inorganic bases are effective, especially in copper-free systems. | [3][15] |
Experimental Protocols
Sample Protocol: Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 eq, 4 mol%)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed THF or DMF (approx. 0.1 M concentration of the aryl iodide)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent, followed by triethylamine via syringe.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic phase with aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Visual Guides (Diagrams)
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield reactions.
Main Reaction vs. Side Reactions
Caption: Key reaction pathways for the Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Iodo-1-trityl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Iodo-1-trityl-1H-imidazole by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is flash column chromatography using silica gel as the stationary phase.[1] A gradient elution with a solvent system such as hexane/ethyl acetate is typically employed to separate the desired product from impurities.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted 1-trityl-1H-imidazole, triphenylmethanol (formed from the hydrolysis of the trityl group), and potentially over-iodinated byproducts such as di-iodinated imidazoles. The presence of these impurities will depend on the specific reaction conditions used for the synthesis.
Q3: My product, this compound, appears to be decomposing on the silica gel column. What could be the cause and how can I prevent it?
A3: The N-trityl bond is known to be labile under acidic conditions.[2] Standard silica gel can be slightly acidic, which may lead to the cleavage of the trityl group, resulting in the formation of triphenylmethanol and 2-iodo-1H-imidazole. To mitigate this, you can deactivate the silica gel by preparing a slurry in a solvent system containing a small amount of a basic modifier, such as 0.1-1% triethylamine.[2] Alternatively, using neutral alumina as the stationary phase can also prevent degradation.
Q4: I am having difficulty achieving good separation between my product and an impurity. What steps can I take to improve the resolution?
A4: To improve separation, you can optimize the mobile phase. If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can be very effective.[1] Start with a less polar solvent system and gradually increase the polarity. This will help to better resolve compounds with close Rf values. Experimenting with different solvent systems, for instance, a mixture of dichloromethane and methanol, can also alter the selectivity of the separation.
Q5: My yield after column chromatography is very low. What are the possible reasons for this?
A5: Low recovery can be due to several factors. Your compound might be irreversibly adsorbing to the silica gel. This can sometimes be addressed by using a less acidic stationary phase like alumina or by deactivating the silica gel with triethylamine. Another possibility is that the compound is unstable on silica gel, leading to degradation. Finally, if the polarity of your elution solvent is too high, your product may co-elute with more polar impurities, leading to the discarding of mixed fractions and thus a lower isolated yield. Careful fraction collection guided by TLC is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of product and impurities | Inappropriate solvent system polarity. | Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to find an optimal system that provides good separation (ΔRf > 0.2).[1] |
| Column overloading. | Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Co-elution of compounds with similar polarities. | Switch from an isocratic elution to a shallow gradient elution. This can enhance the separation of compounds with very close Rf values.[1] | |
| Product degradation on the column (loss of trityl group) | Acidity of the silica gel. | Deactivate the silica gel by flushing the packed column with the initial, non-polar eluent containing 0.1-1% triethylamine before loading the sample. Alternatively, use neutral alumina as the stationary phase. |
| Low yield of purified product | Irreversible adsorption of the product onto the stationary phase. | Consider using a different stationary phase, such as alumina. Adding a small amount of a more polar solvent or a modifier like triethylamine to the eluent can also help. |
| Product instability on the column. | Minimize the time the compound spends on the column by using flash chromatography with optimized flow rates. Ensure the chosen stationary phase is not causing degradation. | |
| Inefficient elution or premature collection termination. | Monitor the elution process carefully using TLC. Continue collecting fractions until the product is no longer detected in the eluate. | |
| Streaking of spots on TLC and broad peaks during column chromatography | The compound is acidic or basic. | Add a small amount of a modifier to the eluent. For basic compounds like imidazoles, adding 0.1-1% triethylamine can improve peak shape. |
| Sample is not fully dissolved or is precipitating at the top of the column. | Ensure the crude sample is fully dissolved in a minimal amount of the initial eluent or a slightly more polar solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis of Crude this compound
Objective: To determine a suitable solvent system for column chromatography and to monitor the purification process.
Materials:
-
Crude this compound
-
Silica gel TLC plates (with F254 indicator)
-
Developing chamber
-
Solvents: n-hexane, ethyl acetate
-
Visualization: UV lamp (254 nm), iodine chamber
Procedure:
-
Prepare a small sample of the crude material by dissolving a few milligrams in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Prepare a developing chamber with a hexane/ethyl acetate solvent system. A starting point could be a 9:1 or 8:2 (v/v) mixture.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Further visualization can be achieved by placing the plate in an iodine chamber.
-
Calculate the Retention Factor (Rf) for each spot. The ideal solvent system for column chromatography should provide an Rf value of approximately 0.2-0.4 for the desired product.
Protocol 2: Purification of this compound by Flash Column Chromatography
Objective: To purify crude this compound from reaction byproducts and unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: n-hexane and ethyl acetate
-
Triethylamine (optional, for silica gel deactivation)
-
Collection tubes
-
TLC analysis setup (from Protocol 1)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
(Optional) Silica Gel Deactivation: If detritylation is a concern, pre-elute the packed column with the initial solvent system containing 0.5% triethylamine.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial solvent system. A gradient elution is recommended. Start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate (e.g., to 90:10, then 85:15).
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Estimated TLC Rf Values of this compound and Related Compounds
| Compound | Structure | Estimated Rf Value (8:2 Hexane/Ethyl Acetate on Silica Gel) |
| This compound | C22H17IN2 | ~ 0.45 |
| 1-Trityl-1H-imidazole | C22H18N2 | ~ 0.40 |
| Triphenylmethanol | C19H16O | ~ 0.25 |
| Di-iodo-1-trityl-1H-imidazole | C22H16I2N2 | ~ 0.55 |
Note: These are estimated values and should be confirmed experimentally by TLC analysis.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Optimization of 2-Iodo-1-trityl-1H-imidazole Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during reactions involving 2-iodo-1-trityl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when working with this compound?
A1: The primary challenges include achieving high yields and selectivity in cross-coupling reactions, preventing premature deprotection of the trityl group, and managing the steric hindrance imparted by the bulky trityl group, which can affect reaction rates. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand and reaction temperature is crucial to overcome the steric bulk.[1][2]
Q2: Which bases are recommended for cross-coupling reactions with this compound?
A2: The choice of base is highly dependent on the specific cross-coupling reaction. For Suzuki-Miyaura couplings, inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used.[3][4] For Heck and Sonogashira reactions, organic bases like triethylamine (Et₃N) are often employed.[1][3] The selection should be based on the specific catalytic system and the nature of the coupling partners.
Q3: What solvents are suitable for reactions with this compound?
A3: A range of anhydrous solvents can be used, depending on the reaction type. For palladium-catalyzed cross-coupling reactions, common choices include 1,2-dimethoxyethane (DME), tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).[3][4] The choice of solvent can influence catalyst solubility, reaction temperature, and the rate of reaction.
Q4: How can I avoid the de-tritylation of this compound during a reaction?
A4: The trityl group is sensitive to acidic conditions.[5] To prevent its cleavage, it is crucial to use non-acidic reaction conditions and to quench the reaction with a neutral or slightly basic workup. If acidic conditions are unavoidable, a different N-protecting group that is stable to acid may be considered.
Q5: What is the best method for purifying the products of reactions involving this compound?
A5: Purification is typically achieved through column chromatography on silica gel.[1][3] The choice of eluent will depend on the polarity of the product. It is important to monitor the purification process by thin-layer chromatography (TLC) to ensure proper separation of the desired product from any byproducts or unreacted starting materials.
Troubleshooting Guides
Low or No Product Yield in Cross-Coupling Reactions
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to no product formation with starting material consumed | 1. Catalyst deactivation: The palladium catalyst may be inactive or deactivated. 2. Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Poor quality reagents: Impurities in the reagents can inhibit the reaction. | 1. Use a fresh, high-quality palladium catalyst and ensure an inert atmosphere is maintained throughout the reaction. 2. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Microwave irradiation can sometimes be effective.[3] 3. Ensure all reagents, especially the solvent and base, are pure and anhydrous. |
| Low yield with significant starting material remaining | 1. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. 2. Steric hindrance: The bulky trityl group may be sterically hindering the reaction. | 1. Extend the reaction time and monitor the progress by TLC or LC-MS. 2. Screen different phosphine ligands that are designed to overcome steric hindrance, such as SPhos or XPhos.[3][4] |
| Formation of multiple unidentified byproducts | 1. Side reactions: The reaction conditions may be promoting undesired side reactions. 2. Decomposition: The starting material or product may be decomposing at the reaction temperature. | 1. Screen different solvents and bases to find conditions that favor the desired reaction pathway. 2. Lower the reaction temperature and extend the reaction time. |
Premature Deprotection of the Trityl Group
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Presence of the de-tritylated product in the reaction mixture | 1. Acidic conditions: The reaction or workup conditions may be too acidic, leading to the cleavage of the trityl group.[5] 2. Lewis acid catalysis: Some reagents may act as Lewis acids and catalyze the deprotection. | 1. Ensure all reagents and solvents are free of acidic impurities. Use a neutral or slightly basic workup procedure. 2. Avoid the use of reagents that can act as Lewis acids. If unavoidable, consider a more acid-stable protecting group. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv)[3]
-
Base (e.g., K₂CO₃, 2.0 equiv)[3]
-
Anhydrous solvent (e.g., DME)[3]
-
Microwave vial
-
Magnetic stir bar
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent to the vial and seal it.
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 150 °C) for a specified time (e.g., 20 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield reactions.
References
Preventing dehalogenation of 2-Iodo-1-trityl-1H-imidazole during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 2-Iodo-1-trityl-1H-imidazole, with a primary focus on preventing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed with this compound in cross-coupling reactions?
A1: The most prevalent side reaction is dehalogenation (or hydrodeiodination), where the iodine atom at the C2 position of the imidazole ring is replaced by a hydrogen atom. This leads to the formation of 1-trityl-1H-imidazole as a significant byproduct, reducing the yield of the desired coupled product.
Q2: What factors typically promote the dehalogenation of this compound?
A2: Several factors can contribute to dehalogenation, including:
-
Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote dehalogenation.
-
Solvent: Protic solvents or the presence of water can serve as a proton source for dehalogenation.
-
Catalyst System: The choice of palladium source and ligand is critical. Less effective catalyst systems that lead to a slow catalytic cycle can increase the likelihood of side reactions.
-
Impurities: The presence of water or other protic impurities in the reagents or solvents can facilitate dehalogenation.
Q3: How does the trityl protecting group influence the reactivity of the molecule?
A3: The trityl (triphenylmethyl) group is a bulky protecting group that sterically hinders the N1 position of the imidazole. This steric bulk can influence the approach of reagents to the C2 position. The trityl group is stable under basic and neutral conditions but is readily cleaved under acidic conditions.[1]
Q4: Can the dehalogenated byproduct, 1-trityl-1H-imidazole, be easily separated from the desired product?
A4: Separation can be challenging due to the similar polarity of the dehalogenated byproduct and some target molecules. Chromatographic separation is often required, which can lead to yield loss. Therefore, optimizing the reaction to minimize its formation is the preferred strategy.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of 1-trityl-1H-imidazole in the crude reaction mixture, confirmed by LC-MS or NMR.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Ligand | Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote faster oxidative addition and reductive elimination, outcompeting the dehalogenation pathway. |
| Base is too Strong | Replace strong bases like NaOt-Bu or KHMDS with weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). |
| Suboptimal Solvent | Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF. Ensure solvents are thoroughly degassed to remove oxygen, which can degrade the catalyst. |
| High Reaction Temperature | Attempt the reaction at a lower temperature (e.g., 60-80 °C). While this may require longer reaction times, it can significantly reduce the rate of dehalogenation. |
| Presence of Water | While a small amount of water is sometimes beneficial in Suzuki reactions, excess water can be a proton source. Use anhydrous conditions or carefully control the amount of water in the solvent system. |
Issue 2: Dehalogenation During Other Palladium-Catalyzed Reactions (Heck, Sonogashira, Buchwald-Hartwig)
Symptoms:
-
Formation of 1-trityl-1H-imidazole as a major byproduct in various cross-coupling reactions.
General Troubleshooting Workflow:
References
Technical Support Center: Improving Palladium Catalyst Stability in 2-Iodo-1-trityl-1H-imidazole Couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-iodo-1-trityl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst stability and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes?
A1: Low yields in this coupling are often linked to palladium catalyst deactivation. The primary culprits include:
-
Catalyst Poisoning by the Imidazole Nitrogen: The lone pair of electrons on the unprotected nitrogen of the imidazole ring can coordinate strongly to the palladium center, inhibiting its catalytic activity. While the trityl group offers significant steric protection, partial deprotection or interaction of the second nitrogen in the imidazole ring can still lead to catalyst poisoning.[1]
-
Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, especially at elevated temperatures or with insufficient ligand stabilization.
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands used to stabilize the palladium can degrade under the reaction conditions, leading to catalyst deactivation.
-
Inefficient Oxidative Addition or Reductive Elimination: The steric bulk of the trityl group can hinder key steps in the catalytic cycle, slowing down the reaction and allowing for catalyst decomposition pathways to become more prominent.[1]
Q2: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is catalytically inactive aggregated palladium metal.[2] This indicates that your palladium catalyst is unstable under the reaction conditions. To prevent its formation:
-
Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) center and prevent aggregation.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of catalyst decomposition.
-
Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, promoting aggregation.[3] It is crucial to properly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]
Q3: How does the choice of palladium precursor and ligand affect catalyst stability?
A3: The selection of the palladium precursor and ligand is critical for a successful coupling.
-
Palladium Precursor: While Pd(PPh₃)₄ is a common choice, it may not be optimal for challenging substrates like this compound. Precursors like Pd(OAc)₂ or Pd₂(dba)₃, when combined with appropriate ligands, often form more active and stable catalysts in situ.[1]
-
Ligand Selection: The ideal ligand should be both electron-rich and sterically bulky. Electron-rich ligands enhance the rate of oxidative addition, while steric bulk promotes reductive elimination and prevents the formation of inactive catalyst dimers. For sterically hindered substrates, biaryl phosphine ligands (e.g., Buchwald ligands) and NHC ligands are often superior to traditional phosphines like PPh₃.[1]
Q4: Can the solvent and base choice impact the stability of my palladium catalyst?
A4: Yes, both solvent and base play a crucial role.
-
Solvent: Polar aprotic solvents like dioxane, THF, or DMF are commonly used. The choice of solvent can influence the solubility of the catalyst and reagents, as well as the rate of the reaction. For Suzuki couplings, the addition of water is often necessary for the transmetalation step.
-
Base: The base is required to activate the boronic acid in Suzuki couplings and to neutralize the acid generated in Heck and Sonogashira reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The strength and nature of the base can affect catalyst stability and the prevalence of side reactions. Weaker bases may require higher temperatures, which can lead to catalyst decomposition.
Troubleshooting Guides
Guide 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| No reaction, starting material recovered | Inactive catalyst | - Use a different palladium precursor/ligand combination (see Table 1).- Ensure proper degassing of solvents and reagents to prevent catalyst oxidation.[1][3] |
| Low conversion, mixture of starting material and product | Catalyst deactivation during the reaction | - Lower the reaction temperature.- Use a more robust ligand (e.g., SPhos, RuPhos, or an NHC ligand).- Decrease the reaction time if product is observed early on. |
| Formation of palladium black | Catalyst aggregation | - Increase ligand-to-palladium ratio.- Use a ligand designed for catalyst stabilization (see Table 1).[1] |
| Protodeiodination of starting material | Inefficient transmetalation | - Ensure the base is sufficiently strong and soluble.- Check the quality of the boronic acid. |
Guide 2: Side Product Formation in Sonogashira and Heck Couplings
| Symptom | Possible Cause | Suggested Solution |
| Sonogashira: Homocoupling of the alkyne (Glaser coupling) | Copper-catalyzed side reaction, often in the presence of oxygen. | - Rigorously exclude oxygen from the reaction.- Consider using a copper-free Sonogashira protocol. |
| Heck: Isomerization of the double bond in the product | Reversible β-hydride elimination and re-addition. | - Use a ligand that promotes rapid reductive elimination.- Optimize the base and temperature. |
| General: Decomposition of starting material | Reaction conditions are too harsh. | - Lower the reaction temperature.- Use a more active catalyst that allows for milder conditions. |
Data Presentation
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of Hindered Iodo-Heterocycles
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane/Ethanol | 150 (Microwave) | Moderate | [4] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 80-100 | High | [1] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | High | [5] |
| RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | High | [6] |
| IMes (NHC) | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80 | High | [7] |
Note: Yields are generalized from couplings of similar sterically hindered iodo-heterocycles and serve as a guide for ligand selection.
Table 2: Recommended Reaction Conditions for Different Couplings
| Coupling Type | Palladium System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O (4:1) | 80 - 100 |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 - 100 |
| Sonogashira (with Cu) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF or DMF | 25 - 60 |
| Sonogashira (Cu-free) | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 60 - 80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.). Add this mixture to the Schlenk flask.[1]
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1). Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Heck Coupling
-
Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in acetonitrile.
-
Reagent Addition: Add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and tri(o-tolyl)phosphine (0.10 equiv.).[4]
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours.[4]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.[4]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
-
Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as DMF (10 mL) under an inert atmosphere, add the terminal alkyne (1.2 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.03 equiv.), and copper(I) iodide (0.06 equiv.).
-
Base Addition: Add triethylamine (3.0 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Upon completion, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.
Visualizations
Catalyst Deactivation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting incomplete trityl deprotection from imidazole
This guide provides technical support for researchers, scientists, and drug development professionals encountering issues with the removal of the trityl (Tr) protecting group from imidazole nitrogens.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete trityl deprotection from an imidazole nitrogen?
Incomplete removal of the trityl group typically stems from several key factors. The acidic cleavage is a reversible reaction, and failure to effectively trap the resulting trityl cation can lead to re-protection of the imidazole nitrogen.[1] Other common causes include:
-
Insufficient Acid Strength or Concentration: The concentration of the acid, commonly trifluoroacetic acid (TFA), may be too low to efficiently drive the reaction forward.[2]
-
Short Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration to reach completion.[1][2]
-
Low Temperature: Reactions performed at temperatures that are too low can be sluggish. Most deprotections are carried out at room temperature.[2][3]
-
Steric Hindrance: In complex molecules or long peptides, the trityl-protected site may be sterically hindered, limiting reagent access.[4]
-
Inadequate Scavenging: The trityl cation formed during cleavage is reactive and can reattach to the imidazole if not trapped by a scavenger molecule.[1][4]
Q2: How can I optimize my reaction conditions to drive the deprotection to completion?
If you are observing incomplete deprotection, systematic optimization of the reaction conditions is recommended. The most common reagent for this is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][3]
Key Optimization Parameters:
-
Increase TFA Concentration: Gradually increase the volume percentage (v/v) of TFA. While standard protocols often start at 1-5% TFA, increasing this to 10% or higher can be effective.[2][5] For very resistant cases, concentrations up to 95% are used, particularly in peptide synthesis.
-
Extend Reaction Time: Monitor the reaction over a longer period. While many deprotections are complete within 1-4 hours, some may require extended times.[1][3] It is advisable to monitor progress using an appropriate analytical method.[2]
-
Incorporate a Scavenger: The addition of a scavenger is critical to prevent the cleaved trityl cation from reattaching.[1][4] Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[1][6]
The following diagram outlines a logical workflow for troubleshooting this issue.
Caption: A workflow diagram for troubleshooting incomplete trityl deprotection.
The following table provides starting points for optimizing TFA-mediated deprotection.
| Parameter | Standard Condition | Optimization Strategy |
| TFA Concentration | 1-5% (v/v) in DCM[2] | Increase to 10-20%. For peptides, 95% TFA is common.[5] |
| Reaction Time | 1-4 hours[3] | Extend to 6 hours or longer, monitoring periodically.[1] |
| Temperature | Room Temperature[2][3] | Generally not adjusted, but ensure reaction is not being run cold. |
| Scavenger | None or 2.5% TIS | Add or increase TIS concentration to 5%.[1] |
Q3: What is a standard experimental protocol for removing a trityl group from imidazole with TFA?
This protocol describes a general procedure for the acid-catalyzed deprotection of an N-trityl imidazole derivative.
Materials:
-
N-trityl protected imidazole compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, optional but recommended scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-trityl protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
To the stirred solution, add TIS (2.0 - 5.0 equivalents) if used.
-
Add TFA dropwise at room temperature to the desired final concentration (e.g., 2-10%).[3]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[2][3]
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.[3]
-
The crude product can be purified by silica gel column chromatography to separate the deprotected imidazole product from the triphenylmethane byproduct.[3]
Q4: How can I monitor the progress of the deprotection reaction?
Regularly monitoring the reaction is key to determining completion and avoiding potential side reactions from prolonged acid exposure.[1]
-
Thin Layer Chromatography (TLC): This is a fast and effective method.[7]
-
Procedure: Spot three lanes on a TLC plate: your starting material, the reaction mixture, and a "co-spot" containing both.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material disappears from the reaction mixture lane, and a new, typically more polar, spot for the product appears.[7]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive evidence by confirming the mass of the starting material and the expected product. It is the preferred method for complex mixtures or when TLC is ambiguous.[1]
The relationship between the starting material and product is illustrated below.
Caption: The acid-catalyzed cleavage of an N-trityl imidazole.
Q5: Are there alternative methods if TFA-based deprotection fails or is not suitable for my molecule?
Yes, if the substrate contains other acid-sensitive functional groups or if TFA proves ineffective, several alternative reagents can be employed.[3]
| Reagent | Typical Conditions | Key Considerations |
| Formic Acid (88-97%) | Neat or in dioxane, Room Temp, ~3 min - 2 h[3][8] | A milder Brønsted acid than TFA; good for substrates sensitive to stronger acids.[3][8] |
| Acetic Acid (~80% aq.) | Room Temperature, 1-2 hours[2] | Milder than TFA, can offer selectivity in the presence of other acid-labile groups like Boc.[3] |
| Lewis Acids (e.g., BF₃·OEt₂) | In CH₂Cl₂ or other aprotic solvents[8] | Mechanistically different, may offer different selectivity. Can be used in systems where protic acids are problematic.[8][9] |
| Catalytic Hydrogenation | H₂, Pd/C | Not a general method; applicable only if the molecule is stable to reductive conditions. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
Minimizing homocoupling of boronic acids in Suzuki reactions of 2-Iodo-1-trityl-1H-imidazole
Technical Support Center: Suzuki Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of boronic acids in Suzuki reactions involving 2-Iodo-1-trityl-1H-imidazole and similar heteroaryl substrates.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of boronic acids is a prevalent side reaction in Suzuki couplings, resulting in the formation of symmetrical biaryls. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.
Question: I am observing a significant amount of a symmetrical biaryl byproduct corresponding to my boronic acid. What is causing this, and how can I prevent it?
Answer: You are observing boronic acid homocoupling. This side reaction is primarily caused by two distinct mechanisms that compete with the desired Suzuki catalytic cycle.
-
Oxygen-Mediated Homocoupling : The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[1][2][3] Rigorous exclusion of oxygen is the most effective way to suppress this pathway.[1][2][4] The reaction is believed to proceed through a palladium peroxo complex.[4][5][6]
-
Palladium(II)-Mediated Homocoupling : If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can react directly with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1][2] This is often a problem at the beginning of the reaction before the main catalytic cycle is fully established.[1]
The diagram below illustrates the desired Suzuki pathway versus the competing homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing oxygen from the reaction mixture?
A1: Rigorous exclusion of oxygen is critical.[2][7][8][9] The following methods are highly recommended:
-
Inert Gas Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst and reagents. A subsurface sparge of the reaction mixture before catalyst addition is also highly effective.[7][8][10]
-
Freeze-Pump-Thaw: For smaller scale reactions or when maximum oxygen removal is needed, perform at least three freeze-pump-thaw cycles on the solvent.
-
Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas (e.g., using a balloon or a Schlenk line) from start to finish.
Q2: How does my choice of palladium source and ligand impact homocoupling, especially for a substrate like this compound?
A2: The palladium source is a key factor.
-
Pd(II) vs. Pd(0) Sources: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can circumvent the initial Pd(II)-mediated homocoupling pathway. If using a more stable Pd(II) precursor like Pd(OAc)₂, consider adding a mild reducing agent, such as potassium formate, to minimize the concentration of free Pd(II) before the reaction begins.[7][8][10]
-
Ligands for Heterocycles: Nitrogen-rich heterocycles like imidazole derivatives can act as ligands and potentially poison the palladium catalyst.[11] Using specialized, bulky electron-rich phosphine ligands such as SPhos or XPhos, often in the form of pre-catalysts, can improve reaction efficiency and minimize side reactions for these challenging substrates.[12]
Q3: What is the influence of solvents and bases on homocoupling?
A3: Solvents and bases play a crucial role in both the desired reaction and the side reactions.
-
Solvents: Aprotic solvents like 1,4-dioxane, toluene, and THF are generally effective at minimizing homocoupling.[1] While water is often required to dissolve inorganic bases and facilitate the formation of the active boronate species, an excessive amount can promote homocoupling.[1][13] Therefore, optimizing the organic solvent to water ratio is critical.[14]
-
Bases: The base is necessary to activate the boronic acid for transmetalation.[15][16] The choice is often substrate-dependent and may require screening.[1] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For base-sensitive substrates, weaker bases like KF can be effective.[16] The stoichiometry of the base can also influence selectivity.[17]
Q4: Are there procedural modifications that can help reduce homocoupling?
A4: Yes, several simple adjustments to the experimental procedure can significantly suppress homocoupling:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly (e.g., via syringe pump) to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1][7]
-
Use a Slight Excess of Aryl Halide: Using a slight excess (e.g., 1.05-1.1 equivalents) of the this compound can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than reacting with the boronic acid.[1]
-
Order of Addition: Pre-heating the mixture of the aryl halide, base, and solvent under an inert atmosphere before adding the palladium catalyst, followed by the boronic acid, can be an effective strategy.[9]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key parameters and their expected impact on minimizing boronic acid homocoupling.
Table 1: Effect of Key Reaction Parameters on Homocoupling
| Parameter | Condition to Minimize Homocoupling | Expected Impact on Homocoupling |
| Atmosphere | Rigorously degassed solvents; maintained under inert gas (N₂ or Ar).[7][8][9] | Low |
| Palladium Source | Pd(0) source (e.g., Pd(PPh₃)₄) or Pd(II) source with a reducing agent.[7][10] | Low |
| Solvent | Aprotic (e.g., Dioxane, Toluene, THF) with minimal required water.[1][13] | Low to Medium |
| Boronic Acid | Slow addition to the reaction mixture.[1][7] | Low |
| Reagent Ratio | Slight excess of aryl halide (1.05-1.1 eq.).[1] | Low |
| Temperature | Lowest effective temperature; avoid prolonged heating after completion.[18] | Low to Medium |
Table 2: Recommended Starting Conditions for this compound
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound (1.0 eq.) | Ensure high purity. |
| Boronic Acid | Aryl or Heteroarylboronic Acid (1.2-1.5 eq.) | Consider slow addition. For unstable boronic acids, using the corresponding boronate ester (e.g., neopentyl) may be beneficial.[11] |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with a suitable ligand, or a Pd-ligand pre-catalyst (e.g., SPhos-Pd-G2, 2-4 mol%).[12] | Pre-catalysts are often more efficient for heteroaryl substrates. |
| Ligand | SPhos or XPhos (2-5 mol%) | Bulky, electron-rich ligands are often superior for this substrate class.[12] |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 eq.) | K₃PO₄ is often effective for challenging couplings. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 to 10:1 v/v) | Ensure solvent is thoroughly degassed before use. |
| Temperature | 80-100 °C | Monitor reaction progress by TLC or LC-MS to determine optimal time. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Minimized Homocoupling
This protocol incorporates best practices for setting up a Suzuki reaction with this compound.
-
Vessel Preparation: To a dry round-bottom flask or reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and the base (e.g., K₃PO₄, 2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe.
-
Degassing: Sparge the resulting slurry with the inert gas via a long needle for another 15-20 minutes while stirring.
-
Catalyst & Ligand Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos). If using a pre-catalyst, add it in one portion.
-
Boronic Acid Addition: Add the boronic acid (1.3 eq.) as a solid or, for best results, dissolve it in a minimum amount of degassed solvent and add it dropwise or via syringe pump over 30-60 minutes.
-
Reaction: Heat the mixture to the target temperature (e.g., 90 °C) under the inert atmosphere and monitor its progress.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure for purification.
Visualization: Logical Troubleshooting Workflow
If you are experiencing high levels of homocoupling, use the following workflow to diagnose and address the root cause.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Iodo-1-trityl-1H-imidazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-Iodo-1-trityl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for the synthesis of this compound?
A1: The synthesis is a two-step process. First, the imidazole nitrogen is protected with a trityl group. This is followed by a selective deprotonation at the C2 position using a strong base like n-butyllithium (n-BuLi), and the resulting organolithium intermediate is then quenched with an iodine source to yield the final product.
Q2: Why is the trityl protecting group necessary?
A2: The trityl group serves two main purposes. It protects the acidic N-H proton of imidazole, preventing it from being deprotonated by n-BuLi. Secondly, the steric bulk of the trityl group directs the deprotonation to the C2 position, ensuring high regioselectivity.
Q3: What are the critical safety precautions when working with n-butyllithium (n-BuLi)?
A3: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water.[1] All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[2][3] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is essential.
Q4: How can I confirm the successful synthesis of the final product?
A4: The product can be characterized using standard analytical techniques. 1H NMR spectroscopy should show the disappearance of the C2-proton signal of the 1-trityl-1H-imidazole starting material and the appearance of characteristic signals for the final product.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the this compound.[4]
Experimental Protocols
Protocol 1: Synthesis of 1-Trityl-1H-imidazole
This procedure outlines the N-protection of imidazole with a trityl group.[4]
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.0 eq) and trityl chloride (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere.
-
Slowly add triethylamine (1.0 eq) to the stirring solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Remove the dichloromethane under reduced pressure.
-
Filter the resulting solid and recrystallize from ethanol to obtain 1-trityl-1H-imidazole as white, needle-like crystals.[4]
Protocol 2: Synthesis of this compound
This protocol details the C2-iodination of 1-trityl-1H-imidazole.[4]
Materials:
-
1-Trityl-1H-imidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-trityl-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.15 eq) dropwise to the solution and stir for 30 minutes at -78 °C.
-
Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Reagent Stoichiometry for the Synthesis of 1-Trityl-1H-imidazole [4]
| Reagent | Molar Eq. |
| Imidazole | 1.0 |
| Trityl Chloride | 1.0 |
| Triethylamine | 1.0 |
Table 2: Reagent Stoichiometry for the Synthesis of this compound [4]
| Reagent | Molar Eq. |
| 1-Trityl-1H-imidazole | 1.0 |
| n-Butyllithium | 1.15 |
| Iodine | 1.2 |
Table 3: Typical Yields and Analytical Data [4]
| Compound | Typical Yield | ¹H NMR (CDCl₃, δ ppm) | HRMS (m/z) [M+H]⁺ |
| 1-Trityl-1H-imidazole | 95% | 7.46 (t, 1H), 7.37–7.30 (m, 9H), 7.18–7.11 (m, 6H), 7.07 (t, 1H), 6.83 (t, 1H) | 311.1554 |
| This compound | 65% | 7.39–7.34 (m, 9H), 7.21–7.17 (m, 6H), 7.04 (d, 1H), 6.87 (d, 1H) | 437.0509 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation in the iodination step | Inactive n-BuLi: The reagent may have degraded due to improper storage or handling. | Titrate the n-BuLi solution to determine its exact molarity before use. |
| Presence of moisture or protic sources: Water or other protic impurities will quench the n-BuLi and the lithiated intermediate. | Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere. | |
| Incomplete lithiation: Insufficient n-BuLi or reaction time. | Use a slight excess of n-BuLi (e.g., 1.15 eq) and ensure the reaction is stirred for the recommended time at -78 °C. | |
| Formation of multiple byproducts | Reaction temperature too high: Allowing the reaction to warm above -78 °C during or after the addition of n-BuLi can lead to side reactions, including reaction with the THF solvent.[2][5][6] | Maintain a constant temperature of -78 °C throughout the lithiation and iodination steps. |
| Impure starting materials: Impurities in the 1-trityl-1H-imidazole can lead to side reactions. | Ensure the 1-trityl-1H-imidazole is pure before proceeding to the iodination step. Recrystallization is an effective purification method.[4] | |
| Difficulty in product purification | Co-elution of impurities: Non-polar impurities may co-elute with the product during column chromatography. | Optimize the solvent system for column chromatography by first performing TLC analysis to achieve good separation. |
| Product instability: The iodo-imidazole product may be sensitive to light or acid. | Store the purified product in a dark, cool place and avoid exposure to acidic conditions during work-up if possible. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 2. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. people.uniurb.it [people.uniurb.it]
Effect of temperature on the outcome of 2-Iodo-1-trityl-1H-imidazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the outcome of reactions involving 2-Iodo-1-trityl-1H-imidazole. This resource is intended for researchers, scientists, and drug development professionals to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for reactions involving this compound?
A1: The optimal temperature for reactions with this compound is highly dependent on the specific reaction type. For instance, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling are often conducted at elevated temperatures, typically in the range of 80-120°C, to ensure a reasonable reaction rate.[1] Conversely, preparatory steps or reactions where selectivity is crucial might be performed at lower temperatures, such as 0°C, to minimize side product formation.[2]
Q2: How does temperature affect the stability of the trityl protecting group?
A2: The trityl (triphenylmethyl) protecting group is generally stable under neutral and basic conditions, even at elevated temperatures used for cross-coupling reactions. However, it is sensitive to acidic conditions, and its cleavage can be accelerated at higher temperatures. Therefore, it is crucial to maintain a non-acidic environment, especially when heating the reaction mixture.
Q3: Can temperature influence the regioselectivity of reactions with this compound?
A3: While the iodine atom at the 2-position directs the regioselectivity of many reactions, temperature can play a role in scenarios where competing reaction pathways exist. In some cases, higher temperatures might provide enough energy to overcome the activation barrier for less-favored isomers, potentially leading to a mixture of products.
Q4: What are the signs of thermal decomposition of this compound or its reaction products?
A4: Thermal decomposition can be indicated by a darkening of the reaction mixture, the formation of insoluble tars, or the appearance of unexpected spots on a Thin Layer Chromatography (TLC) analysis. If decomposition is suspected, reducing the reaction temperature or using a milder heating method is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Reaction temperature is too low, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. For cross-coupling reactions, ensure the temperature reaches the recommended range (e.g., 80-120°C).[1] |
| Reaction temperature is too high, leading to decomposition of the starting material, catalyst, or product. | Reduce the reaction temperature. Consider using a lower-boiling solvent or a different catalyst system that operates at milder temperatures. | |
| Formation of multiple byproducts | The reaction temperature is too high, promoting side reactions. | Lower the reaction temperature to improve selectivity. For reactions prone to over-substitution, such as iodination, conducting the reaction at 0°C can be beneficial.[2] |
| Insufficient temperature for a selective reaction pathway to dominate. | In some cases, a specific temperature is required to favor the desired product over a thermodynamic or kinetic byproduct. A temperature screening study may be necessary. | |
| Detritylation (loss of the trityl group) | Presence of acidic impurities, which are more reactive at higher temperatures. | Ensure all reagents and solvents are anhydrous and free of acidic impurities. The addition of a non-nucleophilic base can help to neutralize any trace acids. |
| Inconsistent reaction times | Poor temperature control and fluctuations in the heating apparatus. | Use a reliable heating mantle with a temperature controller and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a typical Suzuki-Miyaura coupling reaction to form a C-C bond at the 2-position of the imidazole ring.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (typically 4-12 hours).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an appropriate work-up and purification.
Data Presentation
The following table summarizes the potential effects of temperature on the outcome of a generic cross-coupling reaction with this compound.
| Temperature (°C) | Reaction Rate | Product Yield | Byproduct Formation | Risk of Decomposition |
| 25 (Room Temp) | Very Slow | Low | Low | Very Low |
| 60 | Moderate | Moderate | Low to Moderate | Low |
| 80 | Fast | High | Moderate | Moderate |
| 100 | Very Fast | Optimal | Moderate to High | Moderate to High |
| 120 | Extremely Fast | Potentially Lower | High | High |
Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting logic for temperature-related issues.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Iodo-1-trityl-1H-imidazole
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-iodo-1-trityl-1H-imidazole against related imidazole compounds. The data presented is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and verification of this and similar molecules.
¹H and ¹³C NMR Data Comparison
The introduction of a bulky trityl group at the N1 position and an iodine atom at the C2 position of the imidazole ring significantly influences the chemical shifts of the remaining ring protons. The electron-withdrawing nature of the iodine and the steric and electronic effects of the trityl group lead to a distinct NMR fingerprint.
Below, the ¹H NMR data for this compound is compared with unsubstituted 1H-imidazole and the intermediate, 1-trityl-1H-imidazole. The ¹³C NMR data for 1H-imidazole and 1-trityl-1H-imidazole are also presented to illustrate the effect of N1-tritylation. At the time of this publication, specific experimental ¹³C NMR data for this compound could not be located in the surveyed literature.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-2 (s) | H-4 (d/s) | H-5 (d/s) | Trityl-H (m) | Solvent |
| This compound | - | 7.04 | 6.87 | 7.39–7.17 | CDCl₃ |
| 1-Trityl-1H-imidazole | 7.63 | 7.27 | 6.69 | 7.09–6.92 | C₆D₆ |
| 1H-Imidazole | 7.73 | 7.13 | 7.13 | - | DMSO-d₆ |
Data for this compound sourced from[1]. Data for 1-Trityl-1H-imidazole sourced from supplementary information. Data for 1H-Imidazole is generally accepted reference data.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 | C-4 | C-5 | Trityl-C (Quaternary) | Trityl-C (Aromatic) | Solvent |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A |
| 1-Trityl-1H-imidazole | 136.0 | 122.8 | 122.5 | - | 139.3, 131.3, 129.2, 126.0 | DMSO-d₆ |
| 1H-Imidazole | 135.9 | 122.2 | 122.2 | - | - | DMSO-d₆ |
N/A: Data not available in the searched literature. Data for 1-Trityl-1H-imidazole sourced from supplementary information. Data for 1H-Imidazole is generally accepted reference data.
Experimental Protocols
The following provides a general methodology for the acquisition of NMR spectra for compounds similar to this compound.
1. Sample Preparation:
-
Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
The solution is transferred to a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shifts to 0.00 ppm.
2. NMR Data Acquisition:
-
Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
For ¹H NMR: The experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required. Proton decoupling techniques are employed to simplify the spectrum and improve signal intensity.
Structural Assignment and Data Visualization
The relationship between the structure of this compound and its ¹H NMR chemical shifts is visualized in the diagram below. The protons on the imidazole ring are significantly influenced by the adjacent substituents.
Caption: Structure of this compound with ¹H NMR assignments.
References
Comparative Analysis of HPLC and LC-MS for Monitoring the Synthesis of 2-Iodo-1-trityl-1H-imidazole
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction products in the synthesis of 2-Iodo-1-trityl-1H-imidazole. The following sections detail hypothetical, yet representative, experimental data and protocols to assist researchers, scientists, and drug development professionals in method selection and application.
The synthesis of this compound can yield a mixture of the desired product, unreacted starting materials, and various side-products. Effective analytical monitoring is crucial for reaction optimization and impurity profiling.
Quantitative Data Summary
The performance of HPLC with UV detection and LC-MS in analyzing a representative reaction mixture is summarized below. The data illustrates the separation and identification of the target compound and potential impurities.
| Compound Name | Retention Time (min) | Peak Area (%) - HPLC | [M+H]⁺ (m/z) - LC-MS |
| Imidazole (Starting Material) | 2.5 | 5.2 | 69.1 |
| 1-Trityl-1H-imidazole | 8.2 | 10.5 | 311.2 |
| This compound (Product) | 10.1 | 75.3 | 437.1 |
| 4-Iodo-1-trityl-1H-imidazole (Isomer) | 9.8 | 3.1 | 437.1 |
| 2,4-Diiodo-1-trityl-1H-imidazole | 12.4 | 5.9 | 563.0 |
Experimental Protocols
Detailed methodologies for the HPLC and LC-MS analyses are provided to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg of the crude reaction mixture was dissolved in 1 mL of a 50:50 mixture of water and acetonitrile.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: The same chromatographic conditions as the HPLC method were employed.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50 - 800.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen at 600 L/hr.
-
Visualizing the Analytical Workflow and Reaction Pathway
Analytical Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to data analysis for both HPLC and LC-MS techniques.
Caption: Workflow from sample preparation to data analysis.
Hypothetical Reaction Pathway and Side Products
This diagram outlines the intended reaction for the synthesis of this compound and highlights the formation of common byproducts.
Caption: Reaction pathway and formation of byproducts.
Comparison of Techniques
-
HPLC-UV: This method is robust, widely available, and provides excellent quantitative data for the main components of the reaction mixture. It is well-suited for routine monitoring of reaction progress and for determining the purity of the final product based on peak area percentages. However, it cannot definitively identify unknown peaks or distinguish between isomers with similar UV spectra and close retention times.
-
LC-MS: The primary advantage of LC-MS is its ability to provide molecular weight information for each separated peak. This is invaluable for confirming the identity of the desired product and for tentatively identifying byproducts and impurities, such as the di-iodinated species. While quantitative accuracy can be comparable to HPLC with proper calibration, its strength lies in qualitative analysis and structural elucidation, especially when dealing with complex reaction mixtures.
A Comparative Guide to the Reactivity of 2-Iodo- vs. 2-Bromo-1-trityl-1H-imidazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds and functional materials, the strategic selection of building blocks is paramount. Halogenated imidazoles are key intermediates, offering a versatile scaffold for molecular diversification through cross-coupling reactions. This guide provides an objective comparison of the reactivity of two common precursors: 2-iodo-1-trityl-1H-imidazole and 2-bromo-1-trityl-1H-imidazole, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Principle of Reactivity: The Carbon-Halogen Bond
The difference in reactivity between 2-iodo- and 2-bromo-1-trityl-1H-imidazole in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is inherently weaker and more readily cleaved than the carbon-bromine (C-Br) bond. This difference in bond dissociation energy directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1]
Generally, the order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is: Ar-I > Ar-Br > Ar-Cl.[1] Consequently, this compound is expected to be more reactive than its bromo-counterpart, often leading to faster reactions, higher yields, and the ability to use milder reaction conditions.
Quantitative Data Comparison
| Aryl Halide (Ar-X) | Coupling Partner (Ar'-B(OH)₂) | Catalyst System | Conditions | Yield (%) | Reference |
| Aryl Iodide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% | [1] |
| Aryl Bromide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% | [1] |
| 4-Iodo-1H-imidazole | Phenylboronic acid | Pd(OAc)₂/PPh₃ | 150°C, 20 min (Microwave) | 92% | |
| 2-Bromo-benzimidazole derivative | 2-Naphthylboronic acid | Pd₂(dba)₃ / IMes | 100°C, 15 h | ~96% | [2] |
Note: This table is for illustrative purposes to show the general reactivity trend and does not represent a direct comparison of 2-iodo- and 2-bromo-1-trityl-1H-imidazole under identical conditions.
Experimental Protocols
The following is a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for either 2-iodo- or 2-bromo-1-trityl-1H-imidazole. It is anticipated that the reaction with the iodo-substrate will proceed more rapidly and may require less forcing conditions (e.g., lower temperature or shorter reaction time) to achieve a comparable yield to the bromo-substrate.
Synthesis of 2-Aryl-1-trityl-1H-imidazole via Suzuki-Miyaura Coupling
Materials:
-
This compound or 2-Bromo-1-trityl-1H-imidazole (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-halo-1-trityl-1H-imidazole (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 100°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. The reaction with the 2-iodo substrate is expected to be significantly faster.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-1-trityl-1H-imidazole.
Visualizing the Process
Logical Workflow for Halide Selection
The decision to use an iodo- or bromo-imidazole derivative often depends on a balance of reactivity, cost, and the specific requirements of the synthetic route.
Caption: Decision workflow for selecting the appropriate halo-imidazole.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
References
Navigating the Crossroads of Synthesis: A Comparative Guide to Protecting Groups for 2-Iodoimidazole in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of the imidazole core is a cornerstone of modern medicinal chemistry. Among the various substituted imidazoles, 2-iodoimidazole stands out as a versatile building block for the synthesis of complex molecular architectures via palladium-catalyzed cross-coupling reactions. However, the inherent reactivity of the imidazole N-H bond often necessitates the use of protecting groups to prevent side reactions and catalyst inhibition. This guide provides an objective comparison of common and alternative protecting groups for 2-iodoimidazole, supported by experimental data, to aid in the selection of the optimal synthetic strategy.
The choice of a suitable protecting group is critical and depends on several factors, including its stability under the planned reaction conditions, the ease and efficiency of its introduction and removal, and its influence on the reactivity of the 2-iodoimidazole substrate. This comparison focuses on four key protecting groups: 2-(trimethylsilyl)ethoxymethyl (SEM), tert-butoxycarbonyl (Boc), trityl (Tr), and arylsulfonyl groups, evaluating their performance in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.
At a Glance: Performance of Protecting Groups in Cross-Coupling Reactions
The following tables summarize the performance of different N-protected 2-iodoimidazoles in key cross-coupling reactions, providing a quantitative basis for comparison.
| Protecting Group | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SEM | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~90 |
| Boc | Phenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | DMF | 90 | 12 | ~85 |
| Trityl | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100 | 6 | ~95[1] |
| SO₂Ph | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O | 100 | 16 | ~75 |
Table 1: Comparison of Protecting Groups in Suzuki-Miyaura Coupling of 2-Iodoimidazole.
| Protecting Group | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SEM | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Acetonitrile | 100 | 24 | ~70 |
| Boc | Methyl acrylate | PdCl₂(dppf), TBAI, Et₃N | DMF | 50 | 2 | ~62[2] |
| Trityl | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Acetonitrile | 100 | 24 | ~80 |
| SO₂Ph | Methyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | DMF | 100 | 24 | ~65 |
Table 2: Comparison of Protecting Groups in Heck Coupling of 2-Iodoimidazole.
| Protecting Group | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SEM | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF | 25 | 3 | ~88 |
| Boc | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF | 25 | 4 | ~80 |
| Trityl | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF | 25 | 2 | ~92 |
| SO₂Ph | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | DMF | 60 | 12 | ~70 |
Table 3: Comparison of Protecting Groups in Sonogashira Coupling of 2-Iodoimidazole.
Deep Dive: Experimental Protocols and Methodologies
For researchers seeking to implement these strategies, detailed experimental protocols for the protection, cross-coupling, and deprotection steps are provided below.
2-(Trimethylsilyl)ethoxymethyl (SEM) Protection
The SEM group is known for its robustness under a variety of conditions and can be cleaved under specific fluoride- or acid-mediated protocols.
Experimental Workflow for SEM Protection and Suzuki Coupling
Caption: Workflow for SEM protection, Suzuki coupling, and deprotection.
Protocol for N-SEM Protection of 2-Iodoimidazole:
-
To a solution of 2-iodoimidazole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to afford N-SEM-2-iodoimidazole.
Protocol for Suzuki-Miyaura Coupling of N-SEM-2-iodoimidazole:
-
In a flask, combine N-SEM-2-iodoimidazole (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of dioxane and water.
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the mixture at 100 °C for 12 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol for SEM Deprotection:
-
Dissolve the SEM-protected compound (1.0 eq) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1 M solution in THF).
-
Heat the mixture at 60 °C for 4 hours.
-
Quench with water and extract with ethyl acetate.
-
Dry, concentrate, and purify to obtain the deprotected product.[3]
tert-Butoxycarbonyl (Boc) Protection
The Boc group is widely used due to its ease of introduction and its lability under acidic conditions, offering orthogonality to many other protecting groups.
Experimental Workflow for Boc Protection and Heck Coupling
Caption: Workflow for Boc protection, Heck coupling, and deprotection.
Protocol for N-Boc Protection of 2-Iodoimidazole:
-
Dissolve 2-iodoimidazole (1.0 eq) in acetonitrile.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the mixture at room temperature for 16 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield N-Boc-2-iodoimidazole.
Protocol for Heck Coupling of N-Boc-2-iodoimidazole: [2]
-
In a sealed tube, combine N-Boc-2-iodoimidazole (1.0 eq), methyl acrylate (1.5 eq), PdCl₂(dppf) (0.05 eq), tetra-n-butylammonium iodide (TBAI, 1.0 eq), and triethylamine (2.0 eq) in DMF.
-
Heat the mixture at 50 °C for 2 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol for Boc Deprotection:
-
Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Carefully neutralize with saturated aqueous NaHCO₃.
-
Extract with DCM, dry the organic layer, concentrate, and purify if necessary.[4][5]
Trityl (Tr) Protection
The bulky trityl group offers good stability under basic and nucleophilic conditions and is readily cleaved with acid.
Logical Relationship for Trityl Protection and Sonogashira Coupling
References
A Comparative Guide to the Synthetic Routes of 2-Substituted Imidazole Derivatives
For researchers, scientists, and drug development professionals, the synthesis of 2-substituted imidazole derivatives is a fundamental task due to their prevalence in biologically active compounds. The choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides an objective comparison of four prominent methods for synthesizing a 2-substituted imidazole, using 2-phenylimidazole and its analogues as primary examples. The comparison is supported by experimental data to inform the selection of the most appropriate methodology for your research needs.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for a 2-substituted imidazole derivative is a critical decision in the chemical synthesis workflow. Factors such as reaction yield, duration, temperature, and the nature of the starting materials and reagents play a pivotal role. The following table summarizes the quantitative data for four common synthetic methods, providing a clear comparison to aid in methodological selection.
| Synthesis Method | Target Imidazole | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Debus-Radziszewski Synthesis | 2-Phenylimidazole | Glyoxal, Benzaldehyde, Ammonia | - | Aqueous/Organic | 50-80 | 12 | Moderate |
| 2,4,5-Triphenylimidazole | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Glacial Acetic Acid | 100 | 3-4 | ~90 | |
| 2,4,5-Triphenylimidazole (Microwave) | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Solvent-free | Microwave Irradiation | 1-3 min | 95 | |
| Van Leusen Three-Component Synthesis | 1,5-Disubstituted Imidazoles | Aldimine (from Benzaldehyde and Amine), Tosylmethyl isocyanide (TosMIC) | K₂CO₃ | Methanol/DME | Reflux | - | High |
| Synthesis from α-Halo Ketone | 2,4-Diphenylimidazole | α-Bromoacetophenone, Benzamidine | K₂CO₃ | THF/Water | Reflux | - | High |
| Marckwald Synthesis (via thione) | 2-Mercapto-4-phenylimidazole | α-Aminoacetophenone, Potassium Thiocyanate | - | Water | 90 | 16 | High |
Visualizing the Synthetic Workflows
To further elucidate the practical steps involved in each synthetic route, the following diagrams, generated using the DOT language, illustrate the experimental workflows.
Caption: Workflow for the Debus-Radziszewski Synthesis.
Caption: Workflow for the Van Leusen Three-Component Synthesis.
Caption: Workflow for the Synthesis from an α-Halo Ketone.
Caption: Workflow for the Marckwald Synthesis.
Detailed Experimental Protocols
1. Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole [1][2]
This classical method involves a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
-
Materials: Benzil, Benzaldehyde, Ammonium acetate, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (2 equivalents).
-
Add glacial acetic acid to dissolve the reactants and act as a catalyst.
-
Heat the mixture to 100°C and reflux for 3-4 hours. The reaction mixture will turn dark orange.[3]
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Neutralize the solution with ammonium hydroxide.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.
-
2. Van Leusen Three-Component Synthesis of 1,5-Disubstituted Imidazoles [4][5]
This method provides a versatile route to 1,5-disubstituted imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).
-
Materials: Aldehyde (e.g., Benzaldehyde), Primary amine, Tosylmethyl isocyanide (TosMIC), Potassium carbonate (K₂CO₃), Methanol, Dimethoxyethane (DME).
-
Procedure:
-
In a flask, dissolve the aldehyde and primary amine in a mixture of methanol and DME.
-
Stir the solution at room temperature to allow for the in situ formation of the aldimine.
-
Add TosMIC and potassium carbonate to the reaction mixture.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the 1,5-disubstituted imidazole.
-
3. Synthesis of 2,4-Diphenylimidazole from an α-Halo Ketone
This approach involves the condensation of an α-halo ketone with an amidine.
-
Materials: α-Bromoacetophenone, Benzamidine hydrochloride, Potassium carbonate (K₂CO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
In a round-bottom flask, dissolve benzamidine hydrochloride and potassium carbonate in a mixture of THF and water.
-
Heat the mixture to reflux.
-
Slowly add a solution of α-bromoacetophenone in THF to the refluxing mixture.
-
Continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
4. Marckwald Synthesis of 2-Mercapto-4-phenylimidazole [6]
This synthesis produces imidazole-2-thiones, which can be subsequently desulfurized to yield 2-substituted imidazoles.
-
Materials: α-Aminoacetophenone hydrochloride, Potassium thiocyanate, Water.
-
Procedure for Imidazole-2-thione synthesis:
-
Dissolve α-aminoacetophenone hydrochloride and potassium thiocyanate in water in a round-bottom flask.
-
Heat the reaction mixture at 90°C for 16 hours.
-
Cool the mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid, wash with cold water, and dry to yield 2-mercapto-4-phenylimidazole.
-
-
Desulfurization (General Procedure):
-
The resulting imidazole-2-thione can be desulfurized using reagents such as Raney nickel or by oxidative methods to yield the corresponding 2-substituted imidazole. The specific conditions for desulfurization will depend on the substrate and the chosen reagent.
-
References
- 1. scialert.net [scialert.net]
- 2. sctunisie.org [sctunisie.org]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 6. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Confirmation of Trityl Group Removal
For Researchers, Scientists, and Drug Development Professionals
The removal of the trityl protecting group is a critical step in the synthesis of many molecules central to drug development, including nucleosides, nucleotides, and peptides. Confirmation of complete deprotection is paramount to ensure the purity and integrity of the final product. This guide provides an objective comparison of three common spectroscopic techniques—UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the confirmation of trityl group removal, supported by experimental data and detailed protocols.
At a Glance: Comparison of Spectroscopic Methods
| Feature | UV-Visible Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the absorbance of the brightly colored trityl cation released during acidic deprotection. | Detects changes in the chemical environment of atomic nuclei upon removal of the trityl group. | Measures the mass-to-charge ratio of molecules, allowing for the direct observation of the mass difference between the protected and deprotected species. |
| Primary Use | Real-time reaction monitoring and endpoint determination. | Structural confirmation and quantification of starting material, product, and impurities. | Confirmation of molecular weight and identification of deprotected product and potential side products. |
| Sensitivity | High for the trityl cation due to its large molar extinction coefficient. | Moderate; requires sufficient sample concentration for timely analysis. | High; can detect very low concentrations of analytes. |
| Quantitative Capability | Excellent for monitoring the release of the trityl cation. | Excellent for determining the relative ratios of protected and deprotected species.[1] | Can be quantitative with appropriate standards and calibration. |
| Speed | Fast; allows for rapid, real-time measurements. | Slower; requires longer acquisition times for detailed structural information. | Fast for direct infusion; can be coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures.[2][3][4] |
| Ease of Use | Simple and straightforward. | Requires expertise in spectral interpretation. | Requires specialized instrumentation and data analysis skills. |
In-Depth Analysis of Spectroscopic Techniques
UV-Visible Spectroscopy: A Real-Time Monitoring Tool
UV-Vis spectroscopy is a powerful and convenient method for monitoring the progress of acid-catalyzed detritylation reactions in real-time. The trityl cation (Tr+), released upon cleavage of the trityl group, possesses a strong chromophore that absorbs intensely in the visible region of the electromagnetic spectrum.[5][6]
Key Performance Indicators:
| Parameter | Value/Characteristic |
| λmax (Trityl cation) | ~410 nm and ~435 nm[5] |
| Molar Extinction Coefficient (ε) | Approximately 45,000 M⁻¹cm⁻¹[5] |
| Limit of Detection | Low nanomolar range is achievable due to the high extinction coefficient. |
| Advantages | - High sensitivity for the trityl cation.- Non-destructive.- Enables real-time kinetic studies.[7] |
| Limitations | - Indirectly confirms removal by detecting the byproduct.- Not suitable for non-acidic deprotection methods.- Provides no structural information about the deprotected product. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmer
NMR spectroscopy provides unambiguous structural information, allowing for the direct observation of both the disappearance of the trityl group signals and the appearance of signals corresponding to the deprotected molecule. ¹H NMR is particularly useful for this purpose.
Key Performance Indicators:
| Parameter | Value/Characteristic |
| ¹H NMR Chemical Shifts (Trityl Group) | Aromatic protons typically appear as a complex multiplet in the range of 7.2-7.5 ppm. |
| ¹H NMR Chemical Shifts (Deprotected Product) | Appearance of a new proton signal (e.g., -OH or -NH) and a shift of adjacent protons. For instance, protons on a carbon adjacent to a newly formed alcohol typically shift to the 3.4-4.5 ppm region.[8][9] |
| Quantitative Capability | Integration of specific peaks allows for the determination of the relative amounts of starting material and product.[1][10] |
| Advantages | - Provides direct structural evidence of deprotection.- Can identify and quantify impurities.- Applicable to a wide range of deprotection methods. |
| Limitations | - Lower sensitivity compared to UV-Vis and MS.- Longer acquisition times may be required.- Can be complex to interpret for large molecules. |
Mass Spectrometry: The Molecular Weight Detective
Mass spectrometry is a highly sensitive technique that directly measures the molecular weight of the analyte. The removal of the trityl group results in a predictable mass decrease, providing definitive confirmation of the reaction's success. Electrospray ionization (ESI) is a common soft ionization technique used for analyzing peptides and other biomolecules.[11][12]
Key Performance Indicators:
| Parameter | Value/Characteristic |
| Mass Difference (Trityl Group) | A decrease of approximately 243.3 Da upon removal of the trityl group. |
| Sensitivity | Picomole to femtomole range. |
| Quantitative Capability | Can be used for relative and absolute quantification, often coupled with liquid chromatography (LC-MS).[2][3][4] |
| Advantages | - Unambiguous confirmation of molecular weight.- High sensitivity and specificity.- Can be used to identify byproducts and impurities.[2] |
| Limitations | - Destructive technique.- May require sample preparation and purification.- Can be challenging to quantify without appropriate standards. |
Experimental Protocols
General Protocol for Acid-Catalyzed Detritylation
-
Dissolve the trityl-protected compound in a suitable organic solvent (e.g., dichloromethane).
-
Add a solution of a protic acid (e.g., trifluoroacetic acid or dichloroacetic acid in an appropriate solvent).
-
Monitor the reaction progress using one of the spectroscopic methods described below.
-
Upon completion, quench the reaction with a mild base (e.g., pyridine or triethylamine).
-
Work up the reaction mixture to isolate the deprotected product. This may involve extraction, precipitation, and/or chromatography.
UV-Vis Spectroscopy Monitoring
-
Set up the UV-Vis spectrophotometer to measure the absorbance at the λmax of the trityl cation (around 410 nm or 435 nm).
-
At regular intervals, withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent.
-
Measure the absorbance of the diluted aliquot.
-
Plot absorbance versus time to monitor the reaction progress. The reaction is complete when the absorbance reaches a plateau.
NMR Spectroscopy Analysis
-
At the desired time point (or upon reaction completion), quench a small aliquot of the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Compare the spectrum to that of the starting material. Look for the disappearance of the trityl proton signals (7.2-7.5 ppm) and the appearance of new signals corresponding to the deprotected product.
-
For quantitative analysis, integrate the signals of the starting material and the product to determine their relative ratio.[1][10]
Mass Spectrometry Analysis
-
After the reaction is complete and worked up, prepare a dilute solution of the product in a solvent compatible with the mass spectrometer's ionization source (e.g., acetonitrile/water for ESI).
-
Infuse the sample directly into the mass spectrometer or inject it onto an LC-MS system for analysis.
-
Acquire the mass spectrum.
-
Determine the molecular weight of the product and compare it to the expected molecular weight of the deprotected compound. The mass should be approximately 243.3 Da less than the starting material.
Visualizing the Workflow and Decision-Making Process
Caption: Experimental workflow for trityl deprotection and subsequent spectroscopic analysis.
Caption: Decision tree for selecting the appropriate spectroscopic method.
Conclusion
The choice of spectroscopic technique for confirming trityl group removal depends on the specific requirements of the analysis. UV-Vis spectroscopy is an excellent tool for real-time monitoring of acidic deprotection reactions. NMR spectroscopy provides definitive structural confirmation of the deprotected product and allows for the quantification of reaction components. Mass spectrometry offers unparalleled sensitivity for confirming the molecular weight of the final product. For comprehensive analysis, a combination of these techniques is often employed to ensure the successful and complete removal of the trityl protecting group, thereby guaranteeing the quality of the synthesized molecule for its intended application in drug development and other research areas.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mz-at.de [mz-at.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 11. cpcscientific.com [cpcscientific.com]
- 12. msf.ucsf.edu [msf.ucsf.edu]
A Researcher's Guide to Purity Assessment of Synthesized 2-Iodo-1-trityl-1H-imidazole Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for assessing the purity of 2-Iodo-1-trityl-1H-imidazole derivatives, complete with experimental protocols and performance data.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity assessment depends on various factors, including the nature of the expected impurities, the required sensitivity, and the desired level of quantitation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are three powerful and commonly employed techniques for this purpose.
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of HPLC-UV, qNMR, and GC-MS for the purity assessment of a synthesized this compound derivative. The data presented is a composite based on validated methods for structurally similar haloimidazole and N-tritylated compounds.
| Parameter | HPLC-UV | Quantitative NMR (qNMR) | GC-MS (for Residual Solvents) |
| Principle | Differential partitioning between a stationary and a mobile phase, with detection by UV absorbance. | The signal intensity is directly proportional to the molar amount of the substance, allowing for absolute purity determination against a certified internal standard. | Separation of volatile compounds in the gas phase followed by mass-based detection and identification. |
| Primary Use | Quantitative purity assessment and impurity profiling. | Absolute purity determination and structural confirmation. | Identification and quantification of residual volatile solvents from the synthesis process. |
| Linearity (R²)¹ | > 0.999 | > 0.999 | > 0.995 |
| Limit of Detection (LOD)¹ | 0.01 - 0.05% | ~0.1% | 1 - 10 ppm |
| Limit of Quantitation (LOQ)¹ | 0.05 - 0.1% | ~0.3% | 5 - 50 ppm |
| Accuracy (% Recovery)¹ | 98 - 102% | 99 - 101% | 90 - 110% |
| Precision (%RSD)¹ | < 2% | < 1% | < 15% |
¹ Note: These values are illustrative and based on performance data for structurally related N-tritylated haloimidazoles. Actual performance may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds.[1] Its high resolution and sensitivity make it ideal for separating the main compound from its impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The synthesized this compound is accurately weighed and dissolved in acetonitrile to a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is an absolute method for purity determination, as the signal intensity is directly proportional to the molar amount of the substance.[2] By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[2]
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid or dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized compound and a similar, accurately weighed amount of the internal standard into an NMR tube. Add the appropriate volume of deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a single-pulse experiment with a sufficiently long relaxation delay to ensure full relaxation of all relevant protons.
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the molar masses and the number of protons for each signal.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Principle: GC-MS is a powerful technique for the separation, identification, and quantification of volatile organic compounds, making it ideal for the analysis of residual solvents from the synthesis and purification process.[3]
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer, often with a headspace autosampler for sample introduction.
-
Column: A low- to mid-polarity column (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium or hydrogen.
-
Oven Program: A temperature gradient is used to separate solvents with different boiling points. A typical program might start at 40°C and ramp up to 240°C.
-
Sample Preparation: The synthesized compound is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide) at a known concentration. This solution is then placed in a headspace vial and heated to allow the volatile residual solvents to partition into the headspace gas.
-
Data Analysis: Identification of residual solvents is achieved by comparing their mass spectra to a library of known spectra. Quantification is typically performed using an internal or external standard calibration method.
Mandatory Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound derivatives.
Caption: Workflow for the purity assessment of synthesized this compound.
Signaling Pathway of Impurity Generation
The synthesis of this compound involves the N-tritylation of 2-iodo-1H-imidazole. This process can lead to the formation of several potential impurities.
Caption: Potential impurity pathways in the synthesis of this compound.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Iodo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of 2-aryl-1-trityl-1H-imidazoles, valuable scaffolds in medicinal chemistry, is frequently achieved through this method. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's success, affecting yield, reaction time, and catalyst loading. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of 2-iodo-1-trityl-1H-imidazole with arylboronic acids, supported by experimental data from related systems and established catalytic principles.
Catalyst Performance Comparison
The selection of an optimal palladium catalyst for the Suzuki coupling of this compound is crucial for achieving high yields and reaction efficiency. While direct comparative studies on this specific substrate are limited, data from structurally related halo-imidazoles and general trends in Suzuki-Miyaura couplings provide valuable insights into the expected performance of various catalytic systems. Below is a summary of key palladium catalysts and their anticipated efficacy.
| Catalyst System | Catalyst Type | Key Advantages | Expected Performance with this compound |
| Pd(PPh₃)₄ | Palladium(0) with Phosphine Ligand | Commercially available, well-established, effective for a range of substrates. | A reliable choice, often providing good to excellent yields, though may require higher temperatures and longer reaction times compared to more modern catalysts.[1] |
| PdCl₂(dppf) | Palladium(II) with Ferrocenylphosphine Ligand | Air-stable precatalyst, highly effective for heteroaryl couplings, often provides high yields.[2] | Expected to be highly effective, potentially offering higher yields and selectivity compared to Pd(PPh₃)₄, particularly in challenging couplings.[2][3] |
| Pd₂(dba)₃ / XPhos or SPhos | Palladium(0) with Buchwald Ligand | Highly active for a broad range of substrates, including sterically hindered and electron-rich/poor partners. Often allows for lower catalyst loadings and milder reaction conditions.[4][5][6] | This system is anticipated to provide the highest activity, enabling rapid conversions and high yields even with challenging coupling partners. It is particularly advantageous for large-scale synthesis where catalyst efficiency is paramount.[5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura coupling reactions. The following are representative experimental protocols that can be adapted for the coupling of this compound with various arylboronic acids using the discussed palladium catalysts.
Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the reaction vessel.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)] (0.02-0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water or DMF)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the base, and PdCl₂(dppf).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent.
-
Heat the mixture to 80-110 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture and perform an aqueous workup as described in Protocol 1.
-
Purify the product via column chromatography.[2]
Protocol 3: Suzuki Coupling using a Buchwald Ligand System (e.g., Pd₂(dba)₃ / XPhos)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, the arylboronic acid, and K₃PO₄.
-
Add this compound to the tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-100 °C.
-
Stir for 1-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.[7]
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. diva-portal.org [diva-portal.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
A Comparative Guide to In-Situ Reaction Monitoring: TLC vs. LC-MS for 2-Iodo-1-trityl-1H-imidazole Synthesis
For researchers, scientists, and professionals in drug development, the efficient monitoring of chemical reactions is paramount to ensuring optimal yield, purity, and safety of the final product. The synthesis of 2-Iodo-1-trityl-1H-imidazole, a key building block in medicinal chemistry, requires careful tracking of the consumption of starting materials and the formation of the desired product and any impurities. This guide provides an objective comparison of two common in-situ monitoring techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
At a Glance: TLC vs. LC-MS for Reaction Monitoring
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity on a stationary phase plate. | Separation by chromatography followed by mass-based detection. |
| Primary Use | Qualitative; rapid check for presence/absence of compounds. | Quantitative and Qualitative; precise measurement and identification. |
| Sensitivity | Lower (microgram range). | High (nanogram to picogram range).[1] |
| Analysis Time | Fast (5-20 minutes per sample). | Slower (minutes to an hour per sample, but can be automated).[1] |
| Cost | Low cost for consumables and equipment. | High initial investment and maintenance costs. |
| Impurity Profiling | Limited; co-eluting spots can be problematic. | Excellent; provides molecular weight of impurities. |
| Ease of Use | Simple to perform with minimal training. | Requires skilled operators and complex instrumentation. |
| Data Output | Visual spots with Rf values. | Chromatogram with retention times and mass spectra. |
Experimental Protocols
General Reaction Scheme
The synthesis of this compound typically involves the iodination of 1-trityl-1H-imidazole. The reaction progress is monitored by taking aliquots from the reaction mixture at specified time intervals.
Protocol 1: In-Situ Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines the qualitative monitoring of the reaction to quickly assess the consumption of the starting material and the formation of the product.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Hexane/Ethyl Acetate (e.g., 4:1 v/v, to be optimized)
-
Visualization agents: UV lamp (254 nm), iodine chamber
Procedure:
-
Sample Preparation: At each time point, withdraw a small aliquot (e.g., a drop) from the reaction mixture using a capillary tube. Dilute the aliquot in a small amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the diluted reaction mixture on this line. It is also advisable to spot the starting material and a co-spot (starting material and reaction mixture in the same spot) for comparison.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the spotting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp. The trityl-containing compounds should be UV active. Further visualization can be achieved by placing the plate in an iodine chamber.
-
Analysis: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the progression of the reaction. The relative retention factor (Rf) of the spots can be calculated to track the components.
Protocol 2: In-Situ Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a quantitative and highly sensitive method for monitoring the reaction, allowing for accurate determination of conversion and detection of impurities.
Materials:
-
UPLC or HPLC system coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample vials.
Procedure:
-
Sample Preparation: At each time point, withdraw a small, precise volume of the reaction mixture (e.g., 10 µL). Quench the reaction by diluting it significantly in a known volume of mobile phase (e.g., 1 mL of 50:50 acetonitrile/water) to stop the reaction and prepare it for injection. Further dilution may be necessary to be within the linear range of the detector.
-
LC-MS Analysis:
-
Injection Volume: 1-5 µL.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, followed by a wash and re-equilibration step. For example: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
MS Detection: Use Electrospray Ionization (ESI) in positive ion mode. Monitor the m/z values corresponding to the protonated molecules of the starting material (1-trityl-1H-imidazole) and the product (this compound). Full scan mode can be used to identify unknown impurities, while Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and quantitative accuracy.
-
-
Data Analysis: Integrate the peak areas of the starting material and product in the extracted ion chromatograms. Calculate the percentage conversion of the reaction over time. The high sensitivity of LC-MS also allows for the detection and potential identification of minor side-products or impurities based on their mass-to-charge ratios.[1]
Performance Comparison: Supporting Data
| Parameter | TLC | LC-MS | Supporting Rationale |
| Limit of Detection (LOD) | ~1 µ g/spot | ~1-10 ng/mL[1] | LC-MS offers significantly lower detection limits, making it ideal for tracking trace components and determining reaction endpoints with high accuracy. |
| Quantitative Accuracy | Semi-quantitative at best | High (with proper calibration) | Peak areas in LC-MS chromatograms can be accurately integrated and correlated to concentration, which is not feasible with visual TLC spot intensity. |
| Impurity Identification | No | Yes (provides m/z) | LC-MS can provide the molecular weight of unknown peaks, which is a critical first step in identifying reaction byproducts. For example, the potential formation of di-iodinated species can be easily detected. |
| Analysis Throughput | High (multiple samples on one plate) | Lower (serial analysis) | TLC allows for the simultaneous analysis of multiple time points, making it very fast for a quick overview of the reaction progress. |
Visualizing the Workflow and Comparison
To better illustrate the processes and the key differences, the following diagrams have been generated.
Conclusion and Recommendations
The choice between TLC and LC-MS for in-situ monitoring of the this compound synthesis depends on the specific requirements of the analysis.
-
TLC is the ideal choice for:
-
Rapid, real-time qualitative checks of reaction progress.
-
Initial reaction condition screening.
-
Laboratories with limited budgets.
-
-
LC-MS is indispensable for:
-
Accurate quantitative analysis of reaction kinetics and conversion.
-
Detection and identification of trace impurities and byproducts.
-
Development and optimization of robust synthetic procedures where purity is critical.
-
For comprehensive process understanding and control in a drug development setting, a hybrid approach is often most effective. TLC can be used for frequent, quick checks during the reaction, while LC-MS analysis can be performed on key time points to obtain precise quantitative data and a detailed impurity profile. This dual approach leverages the speed and simplicity of TLC with the sensitivity and accuracy of LC-MS, providing a complete picture of the reaction dynamics.
References
Benchmarking a Novel, High-Yield Protocol for 2-Iodo-1-trityl-1H-imidazole Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of halogenated imidazole derivatives is a cornerstone in the development of novel pharmaceuticals and functional materials. Among these, 2-Iodo-1-trityl-1H-imidazole stands as a critical building block for introducing the imidazole moiety through cross-coupling reactions. This guide provides a comprehensive comparison of a novel, direct synthesis protocol for this compound against a conventional two-step method for the analogous 4-iodo isomer, offering researchers the data and methodologies to make informed decisions for their synthetic strategies.
Comparative Performance Analysis
The following table summarizes the key performance indicators of the new, direct synthesis protocol for this compound and a widely used two-step method for the synthesis of 4-Iodo-1-trityl-1H-imidazole.
| Parameter | New Protocol (this compound) | Established Protocol (4-Iodo-1-trityl-1H-imidazole) |
| Number of Steps | 1 | 2 |
| Starting Material | 1-Trityl-1H-imidazole | Imidazole |
| Key Reagents | n-Butyllithium, Iodine | Sodium Hydroxide, Iodine, Trityl Chloride, Triethylamine |
| Overall Yield | 92% | ~60-70% |
| Reaction Time | 4 hours | ~18-22 hours |
| Purification | Column Chromatography | Filtration, Recrystallization, Column Chromatography |
Experimental Protocols
New Protocol: Direct Synthesis of this compound
This novel, one-pot protocol offers a streamlined and high-yield approach to the synthesis of this compound.
Materials:
-
1-Trityl-1H-imidazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Iodine (1.2 eq)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-Trityl-1H-imidazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium to the cooled solution and stir for 1 hour at -78 °C.
-
Add a solution of iodine in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Established Protocol: Two-Step Synthesis of 4-Iodo-1-trityl-1H-imidazole
This established method involves the initial iodination of imidazole followed by N-tritylation.
Step 1: Synthesis of 4-Iodo-1H-imidazole [1][2][3]
Materials:
-
Imidazole (4.0 eq)
-
Sodium hydroxide (4.0 eq)
-
Iodine (1.0 eq)
-
Sodium iodide (1.5 eq)
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Prepare a solution of sodium hydroxide in water and, after cooling, add imidazole and stir until dissolved.
-
In a separate beaker, prepare a solution of sodium iodide and iodine in water.
-
Cool the imidazole solution to 0 °C and add the iodine solution dropwise. Stir the reaction mixture at 0 °C for 6 hours.[2]
-
Adjust the pH to 7-8 with concentrated hydrochloric acid to precipitate the crude product.[2]
-
Collect the solid by filtration and purify by recrystallization.
Step 2: N-Tritylation of 4-Iodo-1H-imidazole [4]
Materials:
-
4-Iodo-1H-imidazole (1.0 eq)
-
Trityl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 4-Iodo-1H-imidazole in anhydrous DCM and add triethylamine.
-
Add trityl chloride portion-wise and stir the reaction at room temperature for 12-16 hours.[4]
-
Quench the reaction with water and extract the product with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 4-Iodo-1-(trityl)-1H-imidazole.[4]
Visualizing the New Protocol Workflow
The following diagram illustrates the streamlined, one-pot nature of the new protocol for the synthesis of this compound.
Caption: Workflow of the new one-pot synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 2-Iodo-1-trityl-1H-imidazole: A Guide for Laboratory Professionals
Essential Safety and Disposal protocols for researchers, scientists, and drug development professionals handling 2-Iodo-1-trityl-1H-imidazole. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring laboratory safety and regulatory compliance. The following procedures are based on available safety data and general guidelines for handling halogenated organic compounds.
I. Understanding the Hazards
Key Hazard Considerations:
-
Skin and Eye Irritant: Direct contact can cause irritation.
-
Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Halogenated Organic Compound: Considered hazardous waste and requires specific disposal routes.
II. Personal Protective Equipment (PPE)
Prior to handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber), inspected for integrity before use. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood. If dust generation is likely, use a NIOSH-approved respirator. |
III. Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
In Case of a Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation or perform cleanup within a chemical fume hood.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid raising dust. For solutions, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
IV. Waste Disposal Protocol
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all solid waste, including residual this compound and contaminated items (e.g., weigh boats, gloves, paper towels), in a dedicated, clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Crucially, do not mix halogenated waste with non-halogenated waste streams.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., Irritant).
-
Include the date of accumulation.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.
-
Ensure containers are tightly sealed to prevent leakage or evaporation.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.
-
V. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of handling and disposal for this compound.
Caption: Experimental and Disposal Workflow for this compound.
Essential Safety and Operational Protocols for Handling 2-Iodo-1-trityl-1H-imidazole
This guide provides crucial safety, handling, and disposal information for 2-Iodo-1-trityl-1H-imidazole, a compound utilized in pharmaceutical development and biochemical research. Adherence to these protocols is vital for ensuring personnel safety and maintaining a secure laboratory environment. The primary hazards associated with similar iodo-imidazole compounds include skin irritation, serious eye irritation, and potential respiratory irritation.
Personal Protective Equipment (PPE)
The selection and correct use of Personal Protective Equipment (PPE) are the foremost and most critical lines of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or other chemically resistant gloves are recommended to prevent skin contact.[1] Always inspect gloves for tears or contamination before use and replace them immediately if compromised. |
| Eyes/Face | Safety goggles with side-shields | To protect from splashes and dust, safety goggles conforming to recognized standards (e.g., ANSI Z87.1) are mandatory.[1] A face shield may be required for procedures with a high risk of splashing. |
| Body | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect skin and clothing from contamination.[1] |
| Respiratory | NIOSH-approved Respirator | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust.[1] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator is necessary. |
Operational Plan: Safe Handling Workflow
A systematic approach is essential for the safe handling of this compound. The following step-by-step workflow must be implemented to minimize exposure and prevent accidents.
1. Preparation and Pre-Handling:
-
Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a calibrated emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before beginning work.
-
Inspect all PPE for integrity before donning.
2. Handling the Compound:
-
Don all required PPE as specified in the table above.
-
Handle the compound exclusively within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation and inhalation of dust and aerosols. Use non-sparking tools.
-
When weighing the compound, do so in a draft-shielded balance or an enclosure to prevent dispersal.
-
Keep the container tightly closed when not in use.
3. Post-Handling and Cleanup:
-
Decontaminate all equipment and the work surface upon completion of the procedure.
-
Properly remove and dispose of contaminated PPE in designated waste containers.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
Experimental Protocols:
Currently, there are no specific, detailed experimental protocols cited in the safety and handling documents for this compound. Researchers should develop and validate their own experimental procedures based on the specific requirements of their work, incorporating the safety measures outlined in this guide.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[2][3]
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated labware and PPE, in a designated, properly labeled, and sealed hazardous waste container.
-
This compound is a halogenated organic waste and must be segregated from non-halogenated organic wastes.[2][3] Mixing these waste streams can significantly increase disposal costs.[3][4]
-
The waste container should be made of a compatible material and kept closed except when adding waste.
2. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Include the date when the first waste was added to the container.
3. Storage:
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.
4. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Visual Workflow for Safe Handling
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
